molecular formula C20H30O6 B15593640 Pterisolic acid F

Pterisolic acid F

Cat. No.: B15593640
M. Wt: 366.4 g/mol
InChI Key: DEXISWHCLDQHNE-YKLMKVOESA-N
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Description

Pterisolic acid F is a useful research compound. Its molecular formula is C20H30O6 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H30O6

Molecular Weight

366.4 g/mol

IUPAC Name

(1R,4S,5R,9R,10R,13S,14S)-10,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H30O6/c1-16(15(23)24)6-3-7-17(2)13(16)5-8-18-10-12(4-9-20(17,18)26)19(25,11-21)14(18)22/h12-13,21,25-26H,3-11H2,1-2H3,(H,23,24)/t12-,13+,16+,17+,18-,19+,20+/m0/s1

InChI Key

DEXISWHCLDQHNE-YKLMKVOESA-N

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Pterisolic acid F?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is a naturally occurring diterpenoid belonging to the ent-kaurane class. It was first isolated from the fern Pteris semipinnata L., a plant with a history of use in traditional medicine. The chemical structure of this compound has been elucidated as ent-9α,16α,17-trihydroxy-15-oxokauran-19-oic acid. Its complex stereochemistry and functional group arrangement make it a subject of interest for further chemical and biological investigation. This document provides a comprehensive overview of the chemical structure, isolation, and known biological properties of this compound, intended to serve as a technical resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound is a tetracyclic diterpenoid with an ent-kaurane skeleton. The systematic name for this compound is (5β,8α,9β,10α,13α)-9,16,17-Trihydroxy-15-oxokauran-18-oic acid[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1401419-90-6[1][2]
Molecular Formula C₂₀H₃₀O₆[1][2]
Molecular Weight 366.45 g/mol [1][2]
Appearance White amorphous powder
Solubility Soluble in methanol

The structure of this compound is characterized by a kaurane (B74193) backbone with hydroxyl groups at positions C-9, C-16, and C-17, a ketone at C-15, and a carboxylic acid at C-18. The ent- configuration indicates that it is the enantiomer of the more common kaurane diterpenoids.

Experimental Protocols

Isolation of this compound

The following protocol for the isolation of this compound is based on the methodology reported by Wang et al. (2011) from the fern Pteris semipinnata.

Diagram 1: Experimental Workflow for the Isolation of this compound

G plant_material Dried, powdered whole plants of Pteris semipinnata (8.5 kg) extraction Extraction with 95% EtOH (3 x 50 L) at room temperature plant_material->extraction concentration Concentration under reduced pressure to yield a crude extract (450 g) extraction->concentration partition Suspension in H₂O and partitioning with EtOAc concentration->partition EtOAc_fraction EtOAc-soluble fraction (150 g) partition->EtOAc_fraction chromatography1 Silica (B1680970) gel column chromatography (petroleum ether-acetone gradient) EtOAc_fraction->chromatography1 fractions Collection of fractions (Fr. 1-10) chromatography1->fractions fraction_x Target fraction containing Pterisolic acids fractions->fraction_x chromatography2 Repeated column chromatography (Sephadex LH-20, RP-18) fraction_x->chromatography2 hplc Preparative HPLC chromatography2->hplc pterisolic_acid_f This compound (pure compound) hplc->pterisolic_acid_f

Caption: Workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material and Extraction: The air-dried and powdered whole plants of Pteris semipinnata (8.5 kg) were extracted three times with 50 L of 95% ethanol (B145695) at room temperature.

  • Concentration: The ethanol extracts were combined and concentrated under reduced pressure to yield a crude extract (450 g).

  • Solvent Partitioning: The crude extract was suspended in water and partitioned with ethyl acetate (B1210297). The ethyl acetate-soluble fraction (150 g) was collected.

  • Initial Column Chromatography: The ethyl acetate fraction was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone to yield ten fractions.

  • Further Purification: The fraction containing the pterisolic acids was further purified by repeated column chromatography on Sephadex LH-20 and RP-18 silica gel.

  • Preparative HPLC: Final purification was achieved by preparative high-performance liquid chromatography to afford pure this compound.

Spectroscopic Data

The structure of this compound was elucidated using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 2: Spectroscopic Data for this compound

Data TypeKey Data PointsReference
HR-ESI-MS m/z 367.2120 [M+H]⁺ (Calcd. for C₂₀H₃₁O₆, 367.2121)
¹H NMR (CD₃OD) δ 4.16 (1H, ddd, J = 11.6, 6.4, 3.4 Hz, H-12), 3.65 (1H, d, J = 10.8 Hz, H-17a), 3.55 (1H, d, J = 10.8 Hz, H-17b), 1.25 (3H, s, Me-20), 1.09 (3H, s, Me-18)[3]
¹³C NMR (CD₃OD) δ 219.8 (C-15), 181.5 (C-19), 77.1 (C-9), 75.9 (C-16), 66.2 (C-17)[3]

Note: The complete and detailed NMR assignments can be found in the primary literature by Wang et al. (2011).

Biological Activity

While the initial report on the isolation of this compound did not include biological activity data, other studies have investigated the cytotoxic effects of compounds isolated from Pteris semipinnata. One study demonstrated that certain constituents of this plant exhibit strong cytotoxicity against various human tumor cell lines, including liver, lung, gastric, and nasopharyngeal cancer cells[3]. The structure-activity relationship analysis from this study suggested that the α,β-unsaturated ketone moiety, which is present in some related kaurane diterpenoids but absent in this compound, is important for the cytotoxic activity.

Further research is required to determine the specific biological activities of this compound. Given the known pharmacological properties of other ent-kaurane diterpenoids, potential areas of investigation include anti-inflammatory, antimicrobial, and antitumor activities.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. However, based on the activities of structurally related diterpenoids, it is plausible that this compound could interact with various cellular signaling cascades. For instance, many natural products with anti-inflammatory or anticancer effects are known to modulate pathways such as NF-κB, MAPK, and PI3K/Akt.

Diagram 2: Hypothetical Signaling Pathway Investigation

G pterisolic_acid_f This compound cell_treatment Treatment of Cancer Cell Lines pterisolic_acid_f->cell_treatment phenotypic_assay Phenotypic Assays (e.g., Cytotoxicity, Apoptosis) cell_treatment->phenotypic_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) phenotypic_assay->pathway_analysis nf_kb NF-κB Pathway pathway_analysis->nf_kb mapk MAPK Pathway pathway_analysis->mapk pi3k_akt PI3K/Akt Pathway pathway_analysis->pi3k_akt target_identification Target Identification nf_kb->target_identification mapk->target_identification pi3k_akt->target_identification

Caption: Logical workflow for investigating potential signaling pathways.

This diagram illustrates a logical workflow for future research to elucidate the mechanism of action of this compound. Initial cell-based assays to determine its biological effect would be followed by molecular analyses of key signaling pathways to identify its cellular targets.

Conclusion and Future Directions

This compound is an ent-kaurane diterpenoid with a well-defined chemical structure. While its biological activities have not yet been extensively explored, the rich chemical diversity of its source, Pteris semipinnata, and the known pharmacological profiles of related compounds suggest that it is a promising candidate for further investigation. Future research should focus on a comprehensive evaluation of its bioactivities, including but not limited to, its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Elucidation of its mechanism of action and identification of its molecular targets will be crucial steps in assessing its therapeutic potential. The detailed experimental protocols and spectroscopic data provided in this guide serve as a foundational resource for researchers embarking on the further study of this intriguing natural product.

References

Pterisolic Acid F: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid F, a member of the ent-kaurane diterpenoid class of natural products, has been identified and isolated from the fern Pteris semipinnata. This technical guide provides a comprehensive overview of the natural sourcing and detailed experimental protocols for the isolation and purification of this compound. The methodologies outlined herein are based on the primary scientific literature and are intended to serve as a foundational resource for researchers engaged in natural product chemistry, phytochemistry, and drug discovery. This document includes tabulated quantitative data for key experimental parameters and a visual representation of the isolation workflow to facilitate a deeper understanding of the process.

Natural Source

This compound is a naturally occurring compound isolated from the ethanol (B145695) extract of the fern Pteris semipinnata, which belongs to the Pteridaceae family.[1][2] This fern is the primary documented natural source for this specific ent-kaurane diterpenoid. The chemical investigation of Pteris semipinnata has yielded a series of related compounds, designated as Pterisolic acids A-F, all of which are new ent-15-oxokauran-19-oic acid derivatives.[2]

Isolation Methodology

The isolation of this compound from Pteris semipinnata involves a multi-step process encompassing extraction, solvent partitioning, and a series of chromatographic separations. The following protocols are detailed based on the seminal work in the field.

Plant Material and Extraction

2.1.1. Plant Material: The whole plants of Pteris semipinnata are collected, air-dried, and then pulverized to a coarse powder.

2.1.2. Extraction Protocol:

  • The powdered plant material is extracted with 95% ethanol at room temperature.

  • The extraction is typically repeated multiple times (e.g., three times) to ensure exhaustive extraction of the secondary metabolites.

  • The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude ethanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This step aims to fractionate the complex mixture of compounds based on their differential solubility.

2.2.1. Partitioning Protocol:

  • The crude extract is suspended in H₂O.

  • The aqueous suspension is then successively partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Each solvent fraction is collected and concentrated to dryness. This compound is typically found in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction, which is enriched with this compound, is further purified using a combination of chromatographic techniques.

2.3.1. Silica (B1680970) Gel Column Chromatography:

  • The dried ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase.

  • A gradient elution system is employed, starting with a nonpolar solvent system and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, with the concentration of ethyl acetate progressively increased.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

2.3.2. Sephadex LH-20 Column Chromatography:

  • Fractions containing this compound from the silica gel column are further purified using a Sephadex LH-20 column.

  • Methanol (B129727) (MeOH) is typically used as the mobile phase for this size-exclusion chromatography step, which helps in removing smaller molecules and pigments.

2.3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • The final purification of this compound is achieved by preparative HPLC.

  • A reversed-phase C18 column is commonly used.

  • The mobile phase is typically a mixture of methanol and water or acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. An isocratic or gradient elution may be used to achieve baseline separation of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the isolation of this compound and its related compounds from Pteris semipinnata.

ParameterValueReference
Extraction Solvent 95% Ethanol[2]
Partitioning Solvents Petroleum ether, Ethyl acetate, n-Butanol[2]
Primary Fraction Containing this compound Ethyl acetate[2]
Silica Gel Column Elution System Petroleum ether-Ethyl acetate (gradient)[2]
Sephadex LH-20 Mobile Phase Methanol[2]
Prep-HPLC Column C18 reversed-phase[2]
Prep-HPLC Mobile Phase Methanol-Water or Acetonitrile-Water[2]

Experimental Workflow and Diagrams

The overall workflow for the isolation of this compound is depicted in the following diagram, generated using the DOT language.

Isolation_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_final_product Final Product plant Powdered Pteris semipinnata extraction 95% EtOH Extraction plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) crude_extract->partitioning etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction silica_gel Silica Gel Column Chromatography etoac_fraction->silica_gel sephadex Sephadex LH-20 Column silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pterisolic_acid_f This compound prep_hplc->pterisolic_acid_f

Caption: Isolation workflow for this compound.

Conclusion

This technical guide provides a detailed and structured overview of the natural source and isolation protocol for this compound. By consolidating the experimental methodologies and quantitative data, this document serves as a valuable resource for researchers in the field of natural product chemistry. The provided workflow diagram offers a clear visual representation of the multi-step isolation process, from the initial extraction of Pteris semipinnata to the final purification of the target compound. The successful isolation of this compound and its analogues opens avenues for further investigation into their potential biological activities and applications in drug development.

References

Biosynthesis of Pterisolic Acid F in Pteris semipinnata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid F, an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata, belongs to a class of natural products with significant biological activities. Understanding its biosynthetic pathway is crucial for potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the core enzymatic steps from the universal precursor, geranylgeranyl pyrophosphate (GGPP), to the final complex structure. This document outlines detailed experimental protocols for the characterization of the key enzymes involved and presents available quantitative data in a structured format. Diagrams generated using Graphviz are provided to visualize the biosynthetic pathway and experimental workflows.

Introduction

Pteris semipinnata, a member of the Pteridaceae family, is a rich source of various secondary metabolites, including a series of ent-kaurane diterpenoids known as pterisolic acids. This compound is a structurally complex derivative of this class. The biosynthesis of such specialized metabolites originates from the general isoprenoid pathway and involves a series of cyclizations and oxidative modifications, leading to a diverse array of chemical structures. This guide delineates the putative biosynthetic route to this compound, providing a foundational understanding for further research and potential metabolic engineering applications.

The Core Biosynthetic Pathway of ent-Kaurane Diterpenoids

The biosynthesis of all diterpenoids, including the ent-kaurane family, begins with the C20 precursor geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by two distinct terpene synthases.

From GGPP to ent-Kaurene (B36324)

The initial steps in the biosynthesis of the ent-kaurane skeleton are well-established and involve the following enzymatic conversions:

  • Geranylgeranyl Pyrophosphate (GGPP) to ent-Copalyl Diphosphate (B83284) (ent-CPP): The biosynthesis is initiated by the protonation-initiated cyclization of the acyclic precursor GGPP into the bicyclic intermediate ent-CPP. This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS) .

  • ent-Copalyl Diphosphate (ent-CPP) to ent-Kaurene: The intermediate ent-CPP is then further cyclized by a second enzyme, ent-kaurene synthase (KS) , to form the tetracyclic olefin ent-kaurene. This reaction proceeds through a series of carbocation rearrangements.

ent_Kaurene_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS

Core ent-kaurane skeleton biosynthesis.
Putative Biosynthetic Pathway of this compound from ent-Kaurene

The conversion of ent-kaurene to this compound involves a series of oxidative modifications, which are hypothesized to be catalyzed by cytochrome P450 monooxygenases (P450s) and other oxidoreductases. While the specific enzymes in Pteris semipinnata have not been characterized, a putative pathway can be proposed based on the structure of this compound and known activities of these enzyme families in other plant species.

The initial oxidation of ent-kaurene is typically catalyzed by ent-kaurene oxidase (KO) , a P450 enzyme that performs a three-step oxidation of the C19 methyl group to a carboxylic acid, forming ent-kaurenoic acid. Subsequent hydroxylations and oxidations at various positions on the ent-kaurane ring are likely carried out by other specific P450s and potentially other oxidoreductases.

The proposed biosynthetic pathway from ent-kaurene to this compound is as follows:

  • ent-Kaurene to ent-Kaurenoic Acid: Catalyzed by ent-kaurene oxidase (KO).

  • Hydroxylation at C-6: A specific P450 monooxygenase likely introduces a hydroxyl group at the C-6 position.

  • Hydroxylation at C-7: Another P450-mediated hydroxylation is proposed to occur at the C-7 position.

  • Oxidation at C-11: A keto group is introduced at C-11, possibly through the action of a dehydrogenase or a P450.

  • Hydroxylation at C-12: A further hydroxylation event is proposed at the C-12 position, catalyzed by a P450.

  • Oxidation at C-15: The C-15 position is oxidized to a ketone, likely by a P450 or a dehydrogenase.

  • Reduction of the C16-C17 double bond: The exocyclic double bond at C-16 is reduced, a step that could be catalyzed by a reductase.

The precise order of these oxidative and reductive steps is yet to be determined experimentally.

Pterisolic_Acid_F_Putative_Pathway ent_Kaurene ent-Kaurene ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid ent-Kaurene Oxidase (KO) Intermediate1 C-6 Hydroxylated Intermediate ent_Kaurenoic_Acid->Intermediate1 P450 (CYP) Intermediate2 C-6, C-7 Dihydroxylated Intermediate Intermediate1->Intermediate2 P450 (CYP) Intermediate3 C-6, C-7, C-12 Trihydroxylated Intermediate Intermediate2->Intermediate3 P450 (CYP) Intermediate4 C-6, C-7, C-12 Trihydroxy, C-11 Keto Intermediate Intermediate3->Intermediate4 Dehydrogenase/P450 Intermediate5 C-6, C-7, C-12 Trihydroxy, C-11, C-15 Diketo Intermediate Intermediate4->Intermediate5 Dehydrogenase/P450 Pterisolic_Acid_F This compound Intermediate5->Pterisolic_Acid_F Reductase

Putative biosynthetic pathway of this compound.

Quantitative Data

Currently, there is no specific quantitative data available for the biosynthesis of this compound in Pteris semipinnata. However, data from studies on related enzymes in other plant species can provide a reference point for understanding the potential kinetics of the pathway.

EnzymeSubstrateProductKm (µM)Vmax (pmol/mg protein/min)Source Organism
ent-Copalyl Diphosphate Synthase (CPS)GGPPent-CPP1.5 - 1050 - 500Arabidopsis thaliana, Oryza sativa
ent-Kaurene Synthase (KS)ent-CPPent-Kaurene0.5 - 5100 - 1000Arabidopsis thaliana, Oryza sativa
ent-Kaurene Oxidase (KO)ent-Kaureneent-Kaurenoic Acid0.2 - 210 - 100Arabidopsis thaliana, Pisum sativum

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound requires the identification and functional characterization of the involved enzymes. The following are detailed methodologies for key experiments.

Identification of Candidate Genes

Candidate genes encoding terpene synthases (CPS, KS) and cytochrome P450s can be identified from a transcriptome library of Pteris semipinnata through homology-based searches using known sequences from other plants.

Gene_Identification_Workflow Start RNA extraction from P. semipinnata Transcriptome Transcriptome Sequencing (RNA-seq) Start->Transcriptome Assembly De novo Transcriptome Assembly Transcriptome->Assembly Annotation Functional Annotation Assembly->Annotation Homology Homology Search (BLAST) Annotation->Homology Candidate Candidate Genes (CPS, KS, P450s) Homology->Candidate

Workflow for candidate gene identification.
Heterologous Expression and Functional Characterization of Enzymes

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from young fronds of Pteris semipinnata using a suitable kit. Synthesize first-strand cDNA using a reverse transcriptase.

  • Gene Amplification: Amplify the full-length coding sequences of candidate genes using PCR with gene-specific primers.

  • Cloning: Clone the amplified PCR products into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression: Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae) for protein production. Induce protein expression with IPTG (for E. coli) or galactose (for yeast).

For ent-CPS and ent-KS:

  • Protein Extraction: Harvest the induced cells and prepare a crude protein extract by sonication or cell disruption.

  • Assay Mixture: Prepare a reaction mixture containing the crude protein extract, assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl2, 5% glycerol, 5 mM DTT), and the substrate (GGPP for CPS, or GGPP and a partnering CPS for KS assays).

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., hexane (B92381) or ethyl acetate). For phosphorylated intermediates like ent-CPP, treat the reaction with alkaline phosphatase prior to extraction to dephosphorylate it to the corresponding alcohol for easier GC-MS analysis.

  • Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention times and mass spectra with authentic standards.

For Cytochrome P450s:

  • Microsome Isolation: For yeast expression, isolate the microsomal fraction, which contains the membrane-bound P450s.

  • Assay Mixture: Prepare a reaction mixture containing the microsomal fraction, NADPH-cytochrome P450 reductase (if not co-expressed), assay buffer, and the substrate (ent-kaurene or a downstream intermediate).

  • Incubation and Analysis: Follow the same incubation, extraction, and analysis steps as for the terpene synthases.

Enzyme_Characterization_Workflow Cloning Cloning of Candidate Gene Expression Heterologous Expression Cloning->Expression Protein_Extraction Protein Extraction / Microsome Isolation Expression->Protein_Extraction Enzyme_Assay In Vitro Enzyme Assay Protein_Extraction->Enzyme_Assay Product_Analysis Product Analysis (GC-MS) Enzyme_Assay->Product_Analysis Functional_Annotation Functional Annotation Product_Analysis->Functional_Annotation

Workflow for enzyme functional characterization.

Conclusion

The biosynthesis of this compound in Pteris semipinnata is proposed to follow the general pathway of ent-kaurane diterpenoid biosynthesis, starting from GGPP and proceeding through the key intermediates ent-CPP and ent-kaurene. The subsequent intricate pattern of oxidations on the ent-kaurene skeleton is likely orchestrated by a series of specific cytochrome P450 monooxygenases and other oxidoreductases. While the precise enzymes and the sequence of these late-stage modifications remain to be elucidated, the framework and experimental protocols presented in this guide provide a solid foundation for future research aimed at fully unraveling this complex biosynthetic pathway. Such knowledge will be invaluable for the potential biotechnological production of this compound and other related medicinally important diterpenoids.

Pterisolic acid F CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Pterisolic Acid F, a naturally derived compound, has been characterized with a CAS number of 1401419-90-6. This identifier uniquely distinguishes it within the comprehensive registry of chemical substances.

Further analysis has determined the molecular weight of this compound to be 366.45 g/mol , with an alternative measurement of 366.5 g/mol also reported. The molecular formula for this compound is C20H30O6.

At present, detailed information regarding the biological activity, experimental protocols, and specific signaling pathways associated with this compound is not extensively available in publicly accessible scientific literature. The data presented here is based on information from chemical suppliers and databases.

Physicochemical Data for this compound

PropertyValueSource
CAS Number 1401419-90-6[1][2]
Molecular Weight 366.45 g/mol [3]
366.5 g/mol [1]
Molecular Formula C20H30O6[3]

References

Spectroscopic and Structural Elucidation of Pterisolic Acid F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid F, a novel ent-kaurane diterpenoid, was first isolated from the fern Pteris semipinnata. Its chemical structure was meticulously elucidated through comprehensive spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS). This technical guide provides an in-depth overview of the spectroscopic data and the experimental protocols utilized in the characterization of this compound, presenting a valuable resource for researchers in natural product chemistry and drug discovery.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Ionization ModePositive
Measured m/z389.1935 [M+Na]⁺
Molecular FormulaC₂₀H₃₀O₆
Calculated Mass389.1940

Nuclear Magnetic Resonance (NMR) Data

The structural framework of this compound was established through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data were acquired in deuterated methanol (B129727) (CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
1.85m
1.10m
1.70m
1.65m
1.45m
1.25m
51.60d11.5
2.30m
2.15m
1.80m
1.55m
92.10d6.5
11α1.50m
11β1.35m
12α1.95m
12β1.75m
13--
14α2.50d18.0
14β2.25d18.0
173.65s
181.20s
201.15s

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

PositionδC (ppm)
140.5
219.8
338.0
444.5
557.0
623.5
739.5
855.0
960.5
1040.0
1119.0
1234.0
1348.0
1436.5
15218.0
1678.5
1765.0
1829.0
19181.0
2016.0

Experimental Protocols

Isolation of this compound

The dried and powdered whole plants of Pteris semipinnata were extracted with 95% ethanol. The resulting extract was concentrated and then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction was subjected to repeated column chromatography over silica (B1680970) gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

G plant Pteris semipinnata (Whole Plant) extraction Extraction with 95% EtOH plant->extraction partition Partitioning (EtOAc/H2O) extraction->partition cc Column Chromatography (Silica Gel, Sephadex LH-20) partition->cc EtOAc Fraction hplc Preparative HPLC cc->hplc product This compound hplc->product

Figure 1. Isolation workflow for this compound.
Spectroscopic Analysis

NMR spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (CD₃OD: δH 3.31, δC 49.0), and coupling constants (J) are in Hertz (Hz). HR-ESI-MS data were obtained on an Agilent 6520 Q-TOF mass spectrometer.

G cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition nmr NMR Spectroscopy (Bruker AV-500) h_nmr 1H NMR nmr->h_nmr c_nmr 13C NMR nmr->c_nmr d2_nmr 2D NMR (COSY, HSQC, HMBC) nmr->d2_nmr ms Mass Spectrometry (Agilent 6520 Q-TOF) hr_ms HR-ESI-MS ms->hr_ms product Pure this compound product->nmr product->ms

Figure 2. Workflow for spectroscopic data acquisition.

Structural Elucidation Logic

The determination of the planar structure and relative stereochemistry of this compound was based on the comprehensive analysis of its 2D NMR data, including COSY, HSQC, and HMBC experiments.

G data 1D & 2D NMR Data (1H, 13C, COSY, HSQC, HMBC) cosy 1H-1H COSY (Proton-Proton Correlations) data->cosy hsqc HSQC (Direct C-H Correlations) data->hsqc hmbc HMBC (Long-Range C-H Correlations) data->hmbc planar Planar Structure Determination cosy->planar hsqc->planar hmbc->planar stereo Relative Stereochemistry (NOESY/ROESY) planar->stereo final Final Structure of this compound stereo->final

Figure 3. Logical flow of structure elucidation.

Conclusion

The data and protocols presented herein provide a comprehensive spectroscopic profile of this compound. This guide serves as a foundational reference for the identification of this compound and can aid in the synthesis of its analogs for further investigation in drug development programs. The detailed experimental procedures also offer a practical guide for the isolation and characterization of similar natural products.

Physical and chemical properties of Pterisolic acid F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is a naturally occurring diterpenoid belonging to the ent-kaurane class.[1][2] It was first isolated from the ethanol (B145695) extract of the fern Pteris semipinnata, a plant belonging to the Pteridaceae family.[1][2] As a member of the ent-kaurane diterpenoids, this compound is part of a class of compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This guide provides a detailed overview of the known physical and chemical properties of this compound, experimental protocols for its isolation and characterization, and an exploration of its potential biological activities based on related compounds.

Physical and Chemical Properties

The physical and chemical properties of this compound have been determined through various analytical techniques. A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Formula C20H30O6[1]
Molecular Weight 366.45 g/mol [1]
Appearance Colorless powder[1]
Exact Mass 366.204254[1]
Density 1.4±0.1 g/cm³[1]
Boiling Point 583.6±50.0 °C at 760 mmHg[1]
Flash Point 320.8±26.6 °C[1]
LogP 0.74[1]
Vapor Pressure 0.0±3.7 mmHg at 25°C[1]

Experimental Protocols

Isolation of this compound

This compound, along with its analogs Pterisolic acids A-E, was isolated from the whole plants of Pteris semipinnata. The general procedure is as follows:

  • Extraction: The air-dried and powdered whole plants of Pteris semipinnata are extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of chloroform (B151607) and methanol (B129727). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography on silica gel and Sephadex LH-20. Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of this compound was elucidated using extensive spectroscopic analysis:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) nuclear magnetic resonance spectroscopy are employed to determine the connectivity and stereochemistry of the molecule. The chemical shifts for this compound are typically recorded in deuterated methanol (CD₃OD).

The following diagram illustrates a general workflow for the isolation and characterization of this compound.

G Isolation and Characterization Workflow for this compound plant Pteris semipinnata (whole plant) extraction Ethanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Silica Gel Column Chromatography crude_extract->fractionation fractions Collected Fractions fractionation->fractions purification Repeated Chromatography (Silica Gel, Sephadex LH-20) fractions->purification hplc Preparative HPLC purification->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation pure_compound->structure_elucidation ms HR-ESI-MS structure_elucidation->ms nmr 1D and 2D NMR structure_elucidation->nmr

A general workflow for the isolation and characterization of this compound.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of ent-kaurane diterpenoids has been shown to possess a range of pharmacological properties.

Cytotoxic Activity

Structurally related ent-15-oxokaurane diterpenoids have demonstrated cytotoxic and pro-apoptotic effects. For instance, ent-15-oxo-kaur-16-en-19-oic acid has been shown to induce apoptosis in human prostate carcinoma cells (PC-3).[3] This was evidenced by the activation of caspase-3, proteolysis of Poly(ADP-ribose) polymerase (PARP), and a reduction in the anti-apoptotic protein Bcl-2.[3] Given the structural similarities, it is plausible that this compound may exhibit similar cytotoxic properties against various cancer cell lines.

Anti-inflammatory Activity

Several ent-kaurane diterpenoids have been reported to have anti-inflammatory effects.[4][5][6][7][8][9][10] The mechanism of action for some of these compounds involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5][6][7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In the canonical NF-κB pathway, stimuli such as lipopolysaccharide (LPS) lead to the degradation of the inhibitory protein IκB, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Some ent-kaurane diterpenoids have been shown to inhibit the degradation of IκB and the subsequent nuclear translocation of p65, thereby downregulating the inflammatory response.[4]

The following diagram illustrates the potential inhibitory effect of ent-kaurane diterpenoids on the NF-κB signaling pathway.

G Potential Anti-inflammatory Mechanism of ent-Kaurane Diterpenoids via NF-κB Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκB Degradation NFkB_n NF-κB (p65/p50) DNA DNA NFkB_n->DNA Binds to Transcription Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA Proteins Pro-inflammatory Proteins (e.g., iNOS, COX-2, TNF-α) mRNA->Proteins Translation ent_kaurane ent-Kaurane Diterpenoids (e.g., this compound) ent_kaurane->IKK Inhibits

Potential inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.

Conclusion

This compound is an ent-kaurane diterpenoid with a well-defined chemical structure and physical properties. While research into its specific biological functions is still in its early stages, the known activities of structurally similar compounds suggest that it may possess valuable cytotoxic and anti-inflammatory properties. Further investigation into the precise mechanisms of action and the specific cellular targets of this compound is warranted to fully understand its therapeutic potential in drug discovery and development.

References

Potential Biological Activities of Pterisolic Acid F: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pterisolic acid F, an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata, represents a class of natural products with emerging interest in the field of drug discovery. While research specifically on this compound is in its nascent stages, the broader family of pterisolic acids and related compounds from the Pteris genus have demonstrated a range of biological activities, most notably cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the currently available data on the potential biological activities of this compound and its congeners, with a focus on quantitative data, experimental methodologies, and potential signaling pathways to inform future research and development.

Cytotoxic Activity of Diterpenoids from Pteris semipinnata

While specific biological activity data for this compound remains limited in publicly accessible literature, studies on other diterpenoid constituents isolated from Pteris semipinnata provide valuable insights into its potential cytotoxic properties. A significant study investigated the in vitro cytotoxicity of several diterpenoids, referred to by the codes 5F and 6F, which are likely isomers or closely related structures to this compound. These compounds exhibited potent growth-inhibitory effects against a panel of human cancer cell lines.

The half-maximal inhibitory concentrations (IC50) for these compounds were determined, indicating significant cytotoxic activity. Notably, compound 6F demonstrated particularly strong cytotoxicity, with IC50 values in the nanomolar to low micromolar range across all tested cell lines.[1]

Table 1: Cytotoxicity of Diterpenoids from Pteris semipinnata (IC50 in µg/mL) [1]

CompoundHL-60 (Leukemia)MGC-803 (Gastric)CNE-2Z (Nasopharyngeal)BEL-7402 (Liver)
A ----
6F 0.09 µmol/L---
5-Fu (control) 52.5 µmol/L---

Note: The original data for compound 6F against HL-60 was provided in µmol/L. Data for other cell lines and compounds A and 5F were mentioned as active but specific values were not provided in the abstract. The positive control used was 5-Fluorouracil (5-Fu).

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the diterpenoid constituents from Pteris semipinnata were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Workflow for MTT Cytotoxicity Assay

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed_cells Seed cancer cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add varying concentrations of Pterisolic acid analogs incubate_24h->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan (B1609692) incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_inhibition Calculate cell growth inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Methodology:

  • Cell Seeding: Human cancer cell lines (HL-60, MGC-803, CNE-2Z, and BEL-7402) were seeded into 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the isolated diterpenoids.

  • Incubation: The treated cells were incubated for 72 hours.

  • MTT Addition: Following the incubation period, MTT solution was added to each well and incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Potential Signaling Pathways

While the precise molecular mechanisms of this compound are yet to be elucidated, research on a structurally related compound, Pterisolic acid G, provides a potential framework for its mode of action. Pterisolic acid G, also isolated from Pteris semipinnata, has been shown to induce apoptosis in human colorectal carcinoma cells through the modulation of key signaling pathways.[2]

Pro-Apoptotic Signaling of a Pterisolic Acid Analog

Pterisolic acid G was found to inhibit the viability of HCT116 human colorectal cancer cells by inducing apoptosis. The proposed mechanism involves the suppression of the Dvl-2/GSK-3β/β-catenin pathway and the activation of the p53/NF-κB signaling cascade, leading to an increase in intracellular reactive oxygen species (ROS) generation.[2]

Hypothesized Signaling Pathway for this compound

G cluster_Wnt Wnt/β-catenin Pathway cluster_Apoptosis Apoptosis Regulation Pterisolic_acid_F This compound (Hypothesized) Dvl2 Dvl-2 Pterisolic_acid_F->Dvl2 Inhibition p53 p53 Pterisolic_acid_F->p53 Activation NFkB NF-κB p65 Pterisolic_acid_F->NFkB Inhibition ROS Intracellular ROS Pterisolic_acid_F->ROS Induction GSK3b GSK-3β Dvl2->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Cell_Viability Cell Viability beta_catenin->Cell_Viability Promotes Apoptosis Apoptosis p53->Apoptosis NFkB->Apoptosis ROS->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

This proposed pathway suggests that this compound may exert its anticancer effects by:

  • Inhibiting the Wnt/β-catenin pathway: By downregulating Dvl-2, it may lead to the activation of GSK-3β, which in turn promotes the degradation of β-catenin, a key regulator of cell proliferation.

  • Activating pro-apoptotic factors: It may upregulate the tumor suppressor p53 and increase the production of intracellular ROS, both of which are potent inducers of apoptosis.

  • Suppressing pro-survival signals: Inhibition of the NF-κB pathway, a critical regulator of inflammation and cell survival, could further contribute to the apoptotic response.

Future Directions

The preliminary data on the biological activities of pterisolic acids are promising and warrant further investigation. Future research should focus on:

  • Isolation and purification of this compound: Obtaining sufficient quantities of the pure compound is essential for comprehensive biological evaluation.

  • In-depth cytotoxicity screening: Testing this compound against a broader panel of cancer cell lines, including drug-resistant variants, will help to define its spectrum of activity.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent. This includes validating the hypothesized effects on the Wnt/β-catenin and p53/NF-κB pathways.

  • In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in preclinical animal models is a critical step towards clinical translation.

This compound and its related diterpenoids from Pteris semipinnata represent a promising new class of natural products with potential applications in oncology. Although direct evidence for the biological activity of this compound is still scarce, the potent cytotoxicity of its analogs and the elucidated mechanism of a related compound provide a strong rationale for its continued investigation. Further research into its synthesis, biological evaluation, and mechanism of action is highly encouraged to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Pterisolic Acid F from Pteris semipinnata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is a naturally occurring ent-kaurane diterpenoid isolated from the fern Pteris semipinnata.[1][2][3][4] This class of compounds has garnered significant interest within the scientific community due to its potential therapeutic properties. These application notes provide a comprehensive protocol for the isolation and purification of this compound, intended to guide researchers in natural product chemistry, pharmacology, and drug discovery.

Materials and Equipment

Plant Material
  • Dried, powdered aerial parts of Pteris semipinnata

Solvents and Reagents
Equipment
  • Grinder or mill

  • Soxhlet extractor or large-scale extraction vessel

  • Rotary evaporator

  • Vacuum liquid chromatography (VLC) apparatus

  • Glass columns for chromatography

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocols

Extraction of Crude Biomass

The initial step involves the extraction of secondary metabolites from the dried plant material.

Protocol:

  • Grind the dried aerial parts of Pteris semipinnata to a coarse powder.

  • Pack the powdered plant material (e.g., 1 kg) into a large-scale extraction vessel or a Soxhlet apparatus.

  • Macerate the powder with 95% ethanol (e.g., 5 L) at room temperature for 72 hours, with occasional agitation. Alternatively, perform continuous extraction in a Soxhlet apparatus for 24-48 hours.

  • Filter the extract and collect the filtrate.

  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Fractionation of the Crude Extract

The crude extract is a complex mixture of compounds. Fractionation is employed to separate compounds based on their polarity.

Protocol:

  • Suspend the crude ethanol extract (e.g., 100 g) in deionized water (e.g., 1 L).

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

    • n-Hexane (3 x 1 L) to remove non-polar compounds like fats and waxes.

    • Ethyl acetate (3 x 1 L) to extract medium-polarity compounds, which is expected to contain this compound.

    • The remaining aqueous fraction will contain highly polar compounds.

  • Concentrate each fraction using a rotary evaporator to yield the n-hexane, ethyl acetate, and aqueous fractions.

FractionExpected Compound Profile
n-HexaneLipids, Waxes, Sterols
Ethyl AcetateDiterpenoids (including this compound), Flavonoids
AqueousSugars, Glycosides, highly polar compounds
Chromatographic Purification

The ethyl acetate fraction, being rich in diterpenoids, is subjected to a series of chromatographic steps for the isolation of this compound.

Protocol:

  • Subject the dried ethyl acetate fraction (e.g., 20 g) to silica gel column chromatography.

  • Pack a glass column with silica gel (200-300 mesh) using a slurry method with n-hexane.

  • Load the sample, adsorbed onto a small amount of silica gel, onto the top of the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100, v/v), followed by a gradient of ethyl acetate and methanol.

  • Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Combine fractions with similar TLC profiles. This compound is expected to elute in the mid-polarity fractions.

Protocol:

  • Further purify the combined fractions containing the target compound using a Sephadex LH-20 column.

  • Use an isocratic elution with a suitable solvent system, such as methanol or a chloroform-methanol mixture (e.g., 1:1, v/v).

  • This step is effective for removing pigments and other impurities.

  • Monitor the fractions by TLC and combine those containing the compound of interest.

Protocol:

  • The final purification step is typically performed using preparative or semi-preparative HPLC.

  • Dissolve the enriched fraction from the Sephadex LH-20 column in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample into an HPLC system equipped with a C18 column.

  • Elute with a gradient of acetonitrile and water. The exact gradient should be optimized based on analytical HPLC runs.

  • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

Structure Elucidation

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Workflow Diagrams

Isolation_Workflow Plant Pteris semipinnata (Dried, Powdered) Extraction Ethanol Extraction Plant->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Hexane_Fraction n-Hexane Fraction (Discard) Fractionation->Hexane_Fraction EtOAc_Fraction Ethyl Acetate Fraction Fractionation->EtOAc_Fraction Aqueous_Fraction Aqueous Fraction (Discard) Fractionation->Aqueous_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Combined_Fractions Combined Fractions Silica_Gel->Combined_Fractions Sephadex Sephadex LH-20 Chromatography Combined_Fractions->Sephadex Enriched_Fraction Enriched Fraction Sephadex->Enriched_Fraction HPLC Preparative HPLC Enriched_Fraction->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Overall workflow for the isolation of this compound.

Chromatographic_Purification Start Ethyl Acetate Fraction Silica_Gel Step 1: Silica Gel Column (n-Hexane/EtOAc gradient) Start->Silica_Gel TLC_Monitor1 TLC Monitoring Silica_Gel->TLC_Monitor1 Combine1 Combine Fractions TLC_Monitor1->Combine1 Sephadex Step 2: Sephadex LH-20 (Methanol or CHCl3/MeOH) Combine1->Sephadex TLC_Monitor2 TLC Monitoring Sephadex->TLC_Monitor2 Combine2 Combine Fractions TLC_Monitor2->Combine2 HPLC Step 3: Preparative HPLC (C18, Acetonitrile/Water gradient) Combine2->HPLC Final_Product Pure this compound HPLC->Final_Product

Caption: Detailed chromatographic purification steps.

References

Protocol for Pterisolic Acid F: Extraction, Purification, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pterisolic acid F is a naturally occurring ent-kaurane diterpenoid isolated from the fern Pteris semipinnata.[1][2][3][4] Diterpenoids of this class, particularly those extracted from the Pteris genus, have garnered significant interest within the scientific community due to their potential therapeutic properties. Research has indicated that ent-kaurane diterpenoids exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects.[5][6][7][8][9][10] The proposed mechanisms for these activities often involve the induction of apoptosis and ferroptosis in cancer cells and the modulation of inflammatory pathways.[5][6][7] This document provides a detailed protocol for the extraction and purification of this compound, along with an overview of the potential biological activities based on related compounds.

Extraction and Purification Workflow

The following diagram outlines the general workflow for the extraction and purification of this compound from Pteris semipinnata.

Extraction_Workflow plant_material Dried Pteris semipinnata (8.5 kg) extraction Ethanol (B145695) Extraction plant_material->extraction concentration Concentration extraction->concentration crude_extract Crude Ethanol Extract concentration->crude_extract fractionation Solvent Partitioning crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate (B1210297) Fraction fractionation->ethyl_acetate_fraction silica_gel Silica (B1680970) Gel Column Chromatography ethyl_acetate_fraction->silica_gel fractions Eluted Fractions silica_gel->fractions tlc_hplc TLC & HPLC Analysis fractions->tlc_hplc pterisolic_acid_f Purified this compound tlc_hplc->pterisolic_acid_f

Caption: Workflow for this compound Extraction and Purification.

Experimental Protocols

Plant Material and Extraction
  • Plant Material: Dried and powdered whole plants of Pteris semipinnata (8.5 kg) are used as the starting material.[3]

  • Extraction: The powdered plant material is subjected to extraction with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning
  • The crude ethanol extract is suspended in water.

  • The aqueous suspension is then partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • The ethyl acetate fraction, which is expected to contain the diterpenoids, is collected and concentrated.

Chromatographic Purification
  • Silica Gel Column Chromatography:

    • The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel column.

    • The column is eluted with a gradient of chloroform (B151607) and methanol (B129727) (e.g., 100:0 to 0:100).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions containing this compound, as identified by TLC and analytical HPLC, are pooled and further purified by preparative HPLC.

    • A reversed-phase C18 column is typically used.

    • The mobile phase is a gradient of methanol and water or acetonitrile (B52724) and water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Final Purification: The collected fraction is concentrated to yield purified this compound. The purity is confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).

Quantitative Data Summary

ParameterValueReference
Starting Plant Material (dried)8.5 kg[3]
Extraction Solvent95% Ethanol[1][2][3][4]
Purification Stages
Primary FractionationSolvent Partitioning
Column Chromatography (Stationary Phase)Silica Gel
Preparative HPLC (Stationary Phase)Reversed-Phase C18[3]

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of ent-kaurane diterpenoids from Pteris species has demonstrated notable cytotoxic and anti-inflammatory properties.[5][6][7][8][9][10]

Cytotoxic Activity

Ent-kaurane diterpenoids have been shown to induce cell death in various cancer cell lines.[5][9] The proposed mechanism often involves the induction of reactive oxygen species (ROS), leading to apoptosis and ferroptosis.[5][6]

The following diagram illustrates a potential signaling pathway for the cytotoxic effects of ent-kaurane diterpenoids.

Cytotoxicity_Pathway pterisolic_acid_f This compound (ent-kaurane diterpenoid) ros_induction ROS Induction pterisolic_acid_f->ros_induction gsh_depletion GSH Depletion ros_induction->gsh_depletion prdx_inhibition Prdx I/II Inhibition ros_induction->prdx_inhibition ferroptosis Ferroptosis gsh_depletion->ferroptosis apoptosis Apoptosis prdx_inhibition->apoptosis cell_death Cancer Cell Death apoptosis->cell_death ferroptosis->cell_death

Caption: Potential Cytotoxic Signaling Pathway of this compound.

Anti-inflammatory Activity

Certain ent-kaurane diterpenoids isolated from Pteris species have been found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.[7] This suggests a potential role in mitigating neuroinflammation.

The diagram below depicts a possible anti-inflammatory signaling pathway.

Anti_inflammatory_Pathway lps LPS tlr4 TLR4 lps->tlr4 nf_kb NF-κB Pathway tlr4->nf_kb pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) nf_kb->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation pterisolic_acid_f This compound pterisolic_acid_f->nf_kb Inhibition

Caption: Potential Anti-inflammatory Signaling Pathway of this compound.

Conclusion

This document provides a comprehensive, though generalized, protocol for the extraction and purification of this compound from Pteris semipinnata. The outlined methods, based on the initial findings of Wang et al. (2011) and general practices for diterpenoid isolation, offer a solid foundation for researchers.[1][2][3][4] The potential cytotoxic and anti-inflammatory activities, inferred from studies on related ent-kaurane diterpenoids, highlight the therapeutic potential of this compound and warrant further investigation into its specific biological mechanisms.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Pterisolic Acid F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro evaluation of the cytotoxic potential of Pterisolic acid F, a natural diterpenoid isolated from the fern Pteris semipinnata.[][2] Given the absence of specific cytotoxicity data for this compound, this protocol outlines a general yet detailed approach for determining its effects on cell viability and mechanism of cell death, primarily focusing on the widely accepted MTT and Annexin V assays. These protocols are designed to be adaptable for the initial screening of novel compounds like this compound in a cancer research or drug development setting.

Introduction to this compound

This compound is a diterpenoid with the chemical formula C₂₀H₃₀O₆.[] Natural products are a rich source of novel therapeutic agents, and compounds with unique structures like this compound are of significant interest for their potential biological activities. The initial assessment of a novel compound's bioactivity profile invariably includes an evaluation of its cytotoxicity against various cell lines. This helps in identifying potential anti-cancer properties or general toxicity, guiding further research and development.

Experimental Workflow for Cytotoxicity Assessment

A systematic approach is recommended to characterize the cytotoxic profile of a novel compound. The workflow begins with a broad screening assay to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.

experimental_workflow cluster_screening Phase 1: Viability Screening cluster_mechanism Phase 2: Mechanism of Action start This compound Stock Solution Preparation cell_culture Cell Line Seeding (e.g., HeLa, MCF-7, A549) start->cell_culture treatment Treatment with Serial Dilutions of this compound cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Annexin V/PI Staining for Apoptosis ic50->apoptosis_assay Based on IC50 values flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry pathway_analysis Further Mechanistic Studies (e.g., Western Blot, qPCR) flow_cytometry->pathway_analysis

Caption: General workflow for in vitro cytotoxicity assessment of a novel compound.

Protocol 1: Cell Viability Determination using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[3][4]

Materials
  • 96-well flat-bottom sterile tissue culture plates

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Microplate reader (absorbance at 570 nm)

Experimental Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5][6]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of various concentrations of the compound. Include vehicle-only (DMSO) and untreated controls.[6]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently on an orbital shaker for 15 minutes.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3][6]

Data Presentation

Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Table 1: Hypothetical IC₅₀ Values of this compound on Various Cancer Cell Lines

Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa2455.2
HeLa4835.8
MCF-72475.1
MCF-74848.9
A5492490.4
A5494862.3

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V and Propidium Iodide (PI) dual-staining assay followed by flow cytometry is recommended. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials
  • 6-well sterile tissue culture plates

  • This compound

  • Human cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Experimental Protocol
  • Cell Seeding and Treatment: Seed cells (1 x 10⁶ cells/well) in 6-well plates and allow them to attach overnight.[7] Treat the cells with this compound at concentrations around the determined IC₅₀ value for the appropriate duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells.[7] Wash the collected cells twice with cold PBS.[7]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Presentation

The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Table 2: Hypothetical Apoptosis Analysis of HeLa Cells Treated with this compound for 48h

Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Untreated Control95.22.12.7
Vehicle Control (DMSO)94.82.52.7
This compound (IC₅₀ conc.)45.335.119.6

Potential Signaling Pathway for Investigation

Should this compound be found to induce apoptosis, further studies could investigate the underlying molecular mechanisms. A common pathway involved in apoptosis is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to caspase activation.

apoptosis_pathway compound This compound stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax bcl2 Bcl-2/Bcl-xL Inhibition stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation (Initiator Caspase) apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway for investigation.

Conclusion

These protocols provide a foundational framework for the initial in vitro cytotoxic evaluation of this compound. The MTT assay offers a robust method for determining cell viability and calculating IC₅₀ values, while the Annexin V/PI staining assay allows for the quantification of apoptosis. The data generated from these experiments will be crucial in determining the potential of this compound as a therapeutic agent and will guide future mechanistic studies.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Pterisolic Acid F and Related Compounds from Pteris Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is a natural compound that has been isolated from ferns of the Pteris genus. While direct studies on the anticancer activity of this compound are not available in the current scientific literature, research on extracts and other bioactive compounds from Pteris wallichiana, a likely source of this compound, has revealed significant anticancer properties. Notably, bioactives from Pteris wallichiana have been shown to induce a specific form of iron-dependent cell death called ferroptosis in colorectal cancer cells.[1]

These application notes provide a summary of the available data on the anticancer effects of compounds derived from Pteris wallichiana and offer detailed protocols for testing the anticancer activity of this compound or other related natural products. The focus is on the cell lines and methodologies used in the context of ferroptosis induction in colorectal cancer.

Cell Lines for Testing Anticancer Activity

Based on studies of bioactive extracts from Pteris wallichiana, the following human colorectal cancer (CRC) cell lines are recommended for evaluating the anticancer potential of this compound and related compounds.

  • SW480: A human colorectal adenocarcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

  • SW480-cisplatin-R: A cisplatin-resistant variant of the SW480 cell line.[1]

  • HCT116-cisplatin-R: A cisplatin-resistant variant of the HCT116 cell line.[1]

The inclusion of cisplatin-resistant cell lines is particularly valuable for investigating the potential of the test compound to overcome chemotherapy resistance, a significant challenge in cancer treatment.

Quantitative Data Summary

While no quantitative data for the anticancer activity of this compound is currently available, a study on Pteris wallichiana bioactives identified two active components, pterosin D glycoside and acetylpterosin C, and reported their oral bioavailability. This information is crucial for potential in vivo studies.

CompoundOral Bioavailability (%)Reference
Pterosin D glycoside74.2[1]
Acetylpterosin C71.9[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of a test compound, with a focus on inducing and measuring ferroptosis, based on the mechanism identified for Pteris wallichiana bioactives.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the test compound on cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., SW480, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Assessment of Ferroptosis

Ferroptosis is characterized by iron-dependent lipid peroxidation. The following assays are key to determining if the test compound induces this form of cell death.

A. Measurement of Glutathione (GSH) Depletion

Materials:

  • Treated cells

  • GSH-Glo™ Glutathione Assay kit or similar

  • Luminometer

Procedure:

  • Seed and treat cells with the test compound as described in the cell viability assay.

  • Following treatment, lyse the cells according to the assay kit manufacturer's instructions.

  • Add the luciferin (B1168401) generation reagent, which reacts with GSH to produce luciferin.

  • Add the luciferase reagent to catalyze the reaction of luciferin and generate a luminescent signal.

  • Measure the luminescence using a luminometer. A decrease in the luminescent signal in treated cells compared to control cells indicates GSH depletion.

B. Measurement of Lipid Peroxidation

Materials:

  • Treated cells

  • C11-BODIPY™ 581/591 dye or other lipid peroxidation sensor

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed and treat cells with the test compound.

  • Towards the end of the treatment period, add the C11-BODIPY™ dye to the cell culture medium at the recommended concentration and incubate.

  • Harvest the cells and wash with PBS.

  • Analyze the cells using a flow cytometer. In the presence of lipid peroxides, the dye's fluorescence will shift from red to green. An increase in the green fluorescence intensity indicates lipid peroxidation. Alternatively, visualize the fluorescence shift using a fluorescence microscope.

C. Western Blot Analysis for Key Ferroptosis-Related Proteins

Materials:

  • Treated cell lysates

  • Primary antibodies against SLC7A11 and GPX4

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Protein electrophoresis and transfer equipment

  • Chemiluminescence substrate and imaging system

Procedure:

  • Prepare protein lysates from treated and control cells.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against SLC7A11 and GPX4 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system. A decrease in the expression of SLC7A11 and GPX4 in treated cells would be consistent with the induction of ferroptosis.[1]

Visualizations

Signaling Pathway of Pteris wallichiana Bioactives-Induced Ferroptosis

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pteris_wallichiana_bioactives Pteris wallichiana bioactives SLC7A11 SLC7A11 (System Xc-) Pteris_wallichiana_bioactives->SLC7A11 Inhibition GPX4 GPX4 Pteris_wallichiana_bioactives->GPX4 Inhibition Glutamate_out Glutamate (intracellular) SLC7A11->Glutamate_out Export Cysteine Cysteine SLC7A11->Cysteine Inhibited Import Cystine Cystine (extracellular) Cystine->SLC7A11 Import GSH GSH (Glutathione) Cysteine->GSH Synthesis GSH->GPX4 Cofactor Lipid_Alcohols Lipid Alcohols GPX4->Lipid_Alcohols Reduction Lipid_ROS Lipid ROS Lipid_ROS->GPX4 Substrate Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induction

Caption: Signaling pathway of ferroptosis induction by Pteris wallichiana bioactives.

General Experimental Workflow for Assessing Anticancer Activity

Start Start: Select Cancer Cell Lines (e.g., SW480, HCT116) Cell_Culture Cell Culture and Seeding Start->Cell_Culture Compound_Treatment Treat with this compound (or related compound) Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Compound_Treatment->Cell_Viability Ferroptosis_Assays Ferroptosis Assessment Compound_Treatment->Ferroptosis_Assays Data_Analysis Data Analysis and IC50 Determination Cell_Viability->Data_Analysis GSH_Assay GSH Depletion Assay Ferroptosis_Assays->GSH_Assay Lipid_Peroxidation Lipid Peroxidation Assay Ferroptosis_Assays->Lipid_Peroxidation Western_Blot Western Blot for SLC7A11 & GPX4 Ferroptosis_Assays->Western_Blot GSH_Assay->Data_Analysis Lipid_Peroxidation->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anticancer Activity Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating the anticancer activity of a test compound.

Conclusion

While there is a lack of direct evidence for the anticancer activity of this compound, the promising results from studies on other bioactive compounds from Pteris wallichiana provide a strong rationale for its investigation. The provided cell lines and protocols offer a robust framework for assessing its potential as an anticancer agent, particularly through the mechanism of ferroptosis induction in colorectal cancer. Future research is warranted to isolate and characterize the activity of this compound and to further elucidate the therapeutic potential of compounds from the Pteris genus.

References

Application Notes and Protocols: Pterisolic Acid F Anti-inflammatory Assay in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pterisolic acid F is a novel natural compound with potential therapeutic applications. This document provides a detailed protocol for evaluating the anti-inflammatory effects of this compound in a macrophage-based in vitro model. Macrophages are key players in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators. This assay is designed to determine the efficacy of this compound in mitigating this response.

The protocols outlined below describe the use of murine macrophage cell line RAW 264.7, a widely used model for studying inflammation. The assays will quantify the production of key inflammatory markers, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Furthermore, the potential mechanism of action of this compound will be investigated by examining its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory process in macrophages.

Data Presentation

The following tables summarize the expected quantitative data from the anti-inflammatory assays of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)NO Concentration (µM)% Inhibition
Control-1.5 ± 0.2-
LPS (1 µg/mL)-25.8 ± 2.10
This compound + LPS120.1 ± 1.822.1
This compound + LPS514.5 ± 1.343.8
This compound + LPS108.2 ± 0.968.2
This compound + LPS254.1 ± 0.584.1

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-50 ± 835 ± 620 ± 4
LPS (1 µg/mL)-1250 ± 110980 ± 95450 ± 40
This compound + LPS11025 ± 98810 ± 80380 ± 35
This compound + LPS5750 ± 70590 ± 55270 ± 25
This compound + LPS10420 ± 45330 ± 30150 ± 18
This compound + LPS25180 ± 20140 ± 1565 ± 8

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 macrophages will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells will be seeded in appropriate culture plates and allowed to adhere overnight. Cells will be pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay will be performed.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • After 24 hours, treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Test)

The production of NO, a key inflammatory mediator, will be measured in the cell culture supernatants using the Griess reagent.

  • Collect the culture supernatants after treating the cells as described in section 1.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • Incubate the mixture for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the NO concentration using a sodium nitrite (B80452) standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of TNF-α, IL-6, and IL-1β in the culture supernatants will be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Collect the culture supernatants after cell treatment.

  • Perform the ELISA according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the supernatants and standards to the wells.

  • Add the detection antibody, followed by the enzyme conjugate.

  • Add the substrate and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

To investigate the molecular mechanism of this compound, the activation of the NF-κB and MAPK signaling pathways will be assessed by Western blotting.

  • After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Anti-inflammatory Assays cluster_mechanism Mechanism of Action start Seed RAW 264.7 Macrophages pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay NO Production (Griess) stimulate->no_assay cytokine_assay Cytokine Levels (ELISA) stimulate->cytokine_assay western_blot Western Blot (NF-κB & MAPK) stimulate->western_blot

Experimental Workflow for this compound Anti-inflammatory Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Pterisolic_F This compound Pterisolic_F->MAPK Inhibits Pterisolic_F->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) NFkB_nuc->Genes Transcription AP1->Genes Transcription

Using Pterisolic acid F in animal models of disease

Author: BenchChem Technical Support Team. Date: December 2025

No In Vivo Studies Found for Pterisolic Acid F

A comprehensive search of scientific literature and databases did not yield any studies on the use of this compound in animal models of disease. Consequently, the requested Application Notes, Protocols, and data summary cannot be generated for this specific compound due to the absence of publicly available in vivo research data.

To fulfill the structural and content requirements of your request, we are providing a detailed example using Ursolic Acid , a well-researched natural compound with extensive literature on its application in various animal disease models. The following information is presented as an illustrative example of the requested output format.

Illustrative Example: Using Ursolic Acid in Animal Models of Disease

Application Notes

Compound: Ursolic Acid (UA) Chemical Formula: C₃₀H₄₈O₃ Molecular Weight: 456.7 g/mol Description: Ursolic acid is a pentacyclic triterpenoid (B12794562) compound found in numerous plants, including apple peels, rosemary, and thyme.[1] It has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects in various preclinical studies.[2][3][4]

Therapeutic Potential in Animal Models:

Ursolic acid has been investigated in a variety of animal models for chronic diseases, demonstrating significant therapeutic potential. Its mechanisms of action often involve the modulation of key signaling pathways related to inflammation, cell proliferation, apoptosis, and metabolism.[2][3]

  • Oncology: In xenograft models of gastric and hepatocellular carcinoma, UA has been shown to inhibit tumor growth by inducing apoptosis and cell cycle arrest.[5] It modulates caspase-dependent apoptotic pathways and can downregulate anti-apoptotic proteins like Bcl-2.[5][6]

  • Metabolic Diseases: In high-fat diet-induced obese mice, UA reduces body weight and improves insulin (B600854) sensitivity.[3][7] It can enhance the expression of markers related to fatty acid oxidation, such as PPAR-α, and activate AMPK signaling, which plays a crucial role in cellular energy homeostasis.[3][8]

  • Neurodegenerative Diseases: In a mouse model of Parkinson's disease (MPTP-induced), ursolic acid provides neuroprotection by exerting potent anti-inflammatory effects.[9] It has been shown to reduce the activation of inflammatory mediators like NF-κB and decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9][10]

  • Inflammatory Conditions: UA demonstrates significant anti-inflammatory properties in models of colitis and lung injury by suppressing pro-inflammatory cytokines and modulating immune cell differentiation.[11]

  • Muscle Atrophy: In aged dogs with sarcopenia, a dietary supplement of ursolic acid has been shown to inhibit mRNA expression changes associated with muscle atrophy and improve exercise performance.[12][13]

Quantitative Data Summary

The following tables summarize the quantitative data from representative studies using Ursolic Acid in different animal models.

Table 1: Ursolic Acid in Cancer Animal Models

Disease ModelAnimal SpeciesDosageRoute of AdministrationTreatment DurationKey FindingsReference(s)
Hepatocellular Carcinoma (H22 Xenograft)MiceNot SpecifiedNot SpecifiedNot SpecifiedIncreased expression of caspase-3 and -8 in tumor cells.[5]
Prostate Cancer (Xenograft)MiceNot SpecifiedNot SpecifiedNot SpecifiedSignificant reduction in tumor volume.[14]
Bladder CancerMiceNot SpecifiedNot SpecifiedNot SpecifiedInhibition of proliferation via AMPK activation.[3]

Table 2: Ursolic Acid in Metabolic Disease Animal Models

Disease ModelAnimal SpeciesDosageRoute of AdministrationTreatment DurationKey FindingsReference(s)
High-Fat Diet-Induced ObesityMice0.125%, 0.25%, 0.5% of dietOral (in diet)Not SpecifiedDecreased body weight gain and insulin resistance.[3]
High-Fat Diet-Induced ObesityRats50 and 200 mg/kgOralNot SpecifiedDecreased body weight, fat mass, and plasma leptin.[4]
Diabetic Nephropathy (STZ-induced)Mice25 and 100 mg/kgNot Specified4 weeksImproved diabetic nephropathy.[15]

Table 3: Ursolic Acid in Neurological and Inflammatory Disease Models

Disease ModelAnimal SpeciesDosageRoute of AdministrationTreatment DurationKey FindingsReference(s)
Parkinson's Disease (MPTP-induced)Mice25 mg/kg bwtOralNot SpecifiedReversed neuroinflammation and neurodegeneration.[9]
Multiple Sclerosis (EAE model)MiceNot SpecifiedOral (at peak of disease)Not SpecifiedSignificantly reduced disease severity and improved myelin repair.[16]
Age-Related Muscle AtrophyDogs24 mg/dayOral (soft chew)60 daysInhibited atrophy-associated mRNA expression; improved exercise participation.[12][13]

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Effects in a Xenograft Mouse Model

  • Animal Model: Female BALB/c nude mice, 4-6 weeks old.

  • Cell Line: Human gastric cancer cell line BGC-803 or hepatocellular carcinoma cell line H22.

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ cells suspended in 100 µL of serum-free medium into the right flank of each mouse.

  • Treatment Groups:

    • Vehicle Control Group (e.g., 0.5% CMC-Na solution).

    • Ursolic Acid Treatment Group(s) (e.g., 20, 40 mg/kg body weight).

    • Positive Control Group (e.g., standard chemotherapy agent).

  • Drug Administration:

    • Begin treatment when tumors reach a palpable volume (e.g., 50-100 mm³).

    • Administer Ursolic Acid or vehicle daily via oral gavage.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length × Width²)/2.

    • Monitor body weight and general health status.

    • After the treatment period (e.g., 21 days), euthanize the mice.

    • Excise tumors, weigh them, and process for histological analysis (H&E staining) and molecular analysis (e.g., Western blot for caspases, Bcl-2).[5]

Protocol 2: Assessment of Anti-Inflammatory Effects in an MPTP-Induced Parkinson's Disease Mouse Model

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Induction of Parkinsonism: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) via intraperitoneal injection (e.g., 30 mg/kg) once daily for 5 consecutive days.

  • Treatment Groups:

    • Control Group (Saline only).

    • MPTP Group (MPTP + Vehicle).

    • MPTP + Ursolic Acid Group (25 mg/kg body weight).[9]

  • Drug Administration:

    • Administer Ursolic Acid orally once daily, starting on the first day of MPTP injection and continuing for the duration of the experiment (e.g., 21 days).

  • Behavioral Assessment:

    • Conduct behavioral tests such as the rotarod test and pole test to assess motor coordination and bradykinesia at the end of the treatment period.

  • Biochemical and Histological Analysis:

    • Euthanize mice and collect brain tissue.

    • Process the substantia nigra pars compacta (SNpc) region for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.

    • Analyze markers of neuroinflammation such as Iba1 (microglia activation), TNF-α, and NF-κB via immunohistochemistry or Western blot.[9]

Visualizations: Signaling Pathways and Workflows

Ursolic_Acid_Anti_Cancer_Pathway UA Ursolic Acid Akt Akt (Phosphorylation ↓) UA->Akt Inhibits PTEN PTEN (Phosphorylation ↑) UA->PTEN Activates Mitochondria Mitochondria UA->Mitochondria Induces Bcl2 Bcl-2 ↓ UA->Bcl2 Downregulates PI3K PI3K mTOR mTOR (Phosphorylation ↓) Akt->mTOR Proliferation Cell Proliferation ↓ mTOR->Proliferation PTEN->Akt CytoC Cytochrome c Release ↑ Mitochondria->CytoC Caspase9 Caspase-9 Activation ↑ CytoC->Caspase9 Caspase3 Caspase-3 Activation ↑ Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria

Caption: Ursolic Acid's anti-cancer signaling pathways.[6][17][18]

Ursolic_Acid_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm UA Ursolic Acid IKK IKK UA->IKK Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, MPTP) Inflammatory_Stimulus->IKK IkBa IκBα (Degradation ↓) IKK->IkBa Phosphorylates NFkB_active p65/p50 (Nuclear Translocation ↓) IkBa->NFkB_active Releases NFkB_complex p65/p50-IκBα Nucleus Nucleus NFkB_active->Nucleus Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) ↓ Nucleus->Cytokines Transcription

Caption: Ursolic Acid's anti-inflammatory NF-κB pathway modulation.[9][11][19]

Experimental_Workflow start Disease Model Induction (e.g., HFD, MPTP, Xenograft) randomization Randomization into Groups start->randomization control_group Control Group (Vehicle) randomization->control_group Group 1 ua_group Ursolic Acid Group (e.g., 25-100 mg/kg) randomization->ua_group Group 2 treatment Daily Oral Administration control_group->treatment ua_group->treatment monitoring In-life Monitoring (Body Weight, Behavior) treatment->monitoring endpoint Endpoint Analysis (e.g., 21-60 days) monitoring->endpoint tissue Tissue Collection (Tumor, Brain, Liver) endpoint->tissue analysis Histology & Molecular Analysis (IHC, Western Blot, qPCR) tissue->analysis data Data Interpretation analysis->data

Caption: General experimental workflow for in vivo UA studies.

References

Application Notes and Protocols: Pterisolic Acid F for Inhibiting the Wnt/β-Catenin Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature does not contain data on the biological activity of Pterisolic acid F, including its potential effects on the Wnt/β-catenin signaling pathway. The following application notes and protocols are provided as a generalized template for researchers investigating a potential Wnt/β-catenin pathway inhibitor. This document is intended to serve as a guide for experimental design, data presentation, and analysis. The user should substitute the placeholder information with their own experimental data for this compound.

Introduction

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of numerous diseases, including cancer. Consequently, the identification and characterization of small molecule inhibitors of the Wnt/β-catenin pathway are of significant interest in drug discovery and development. This compound is a natural product isolated from the fern Pteris semipinnata. This document outlines a series of protocols to investigate the potential of this compound as an inhibitor of the Wnt/β-catenin pathway.

Visualizing the Wnt/β-Catenin Pathway and Experimental Approach

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled (FZD) Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (DVL) Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation Inhibitor This compound (Hypothetical Target) Inhibitor->DestructionComplex Stabilizes? Inhibitor->BetaCatenin_nuc Blocks nuclear import? TCF_LEF TCF/LEF Inhibitor->TCF_LEF Inhibits binding? BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription

Figure 1. The canonical Wnt/β-catenin signaling pathway with hypothetical points of inhibition by this compound.

Experimental_Workflow start Start: Hypothesis This compound inhibits Wnt/β-catenin pathway cytotoxicity 1. Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity reporter_assay 2. Wnt/β-catenin Reporter Assay (TOP/FOP Flash Luciferase) cytotoxicity->reporter_assay Determine non-toxic concentrations western_blot 3. Western Blot Analysis (β-catenin, target genes) reporter_assay->western_blot Confirm pathway inhibition data_analysis Data Analysis and Interpretation western_blot->data_analysis conclusion Conclusion on Inhibitory Activity data_analysis->conclusion

Figure 2. Experimental workflow for characterizing the inhibitory effect of this compound on the Wnt/β-catenin pathway.

Quantitative Data Summary

The following table should be populated with experimental data to summarize the inhibitory effects of this compound.

Assay TypeCell LineParameterThis compound ValuePositive Control (e.g., IWR-1)
Cytotoxicity Assay HEK293TIC50 (µM)e.g., > 100e.g., > 100
SW480IC50 (µM)e.g., 85.2e.g., 92.5
TOP/FOP Flash Assay HEK293TIC50 (µM)e.g., 12.7e.g., 0.5
Western Blot SW480β-catenine.g., 50% decrease @ 20 µMe.g., 70% decrease @ 1 µM
SW480Cyclin D1e.g., 65% decrease @ 20 µMe.g., 80% decrease @ 1 µM
SW480c-Myce.g., 70% decrease @ 20 µMe.g., 85% decrease @ 1 µM

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is to determine the concentration range of this compound that is non-toxic to cells, which is crucial for subsequent functional assays.

Materials:

  • Cells (e.g., HEK293T, SW480)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Wnt/β-catenin Luciferase Reporter Assay (TOP/FOP Flash Assay)

This assay quantitatively measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.

Materials:

  • HEK293T cells

  • 24-well plates

  • M50 Super 8x TOPFlash or M51 Super 8x FOPFlash (negative control) reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Wnt3a-conditioned medium or recombinant Wnt3a protein

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Co-transfect HEK293T cells in 24-well plates with TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing Wnt3a to stimulate the pathway.

  • Simultaneously, treat the cells with various concentrations of this compound or a known inhibitor (e.g., IWR-1) as a positive control. Include a vehicle control (DMSO).

  • Incubate for another 24 hours.

  • Lyse the cells using the passive lysis buffer provided with the assay kit.

  • Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Normalize the TOPFlash (or FOPFlash) activity to the Renilla luciferase activity.

  • Express the results as a percentage of the Wnt3a-stimulated vehicle control and calculate the IC50 value.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the protein levels of key components and targets of the Wnt/β-catenin pathway.

Materials:

  • SW480 cells (which have high endogenous Wnt signaling)

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-Cyclin D1, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed SW480 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with desired concentrations of this compound for 24 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using image analysis software and normalize to the loading control (β-actin).

Information on Pterisolic Acid F as an Apoptosis-Inducing Agent is Not Currently Available in Publicly Accessible Research.

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific data was found regarding the apoptosis-inducing properties, signaling pathways, or experimental protocols related to Pterisolic acid F.

While information is unavailable for this compound, extensive research has been conducted on related compounds such as Ursolic Acid and Corosolic Acid, demonstrating their potential as apoptosis-inducing agents in various cancer cell lines.

Should you be interested in the application notes and protocols for a well-researched alternative, we can provide a detailed summary for Ursolic Acid or Corosolic Acid . This would include:

  • Quantitative Data: Summarized in tables for easy comparison of metrics like IC50 values.

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Signaling Pathway and Workflow Diagrams: Visual representations using Graphviz (DOT language) as requested.

This alternative would provide a practical example of the detailed documentation you require and may offer insights into the potential mechanisms of action for compounds with similar chemical structures.

Troubleshooting & Optimization

Technical Support Center: Pterisolic Acid F Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the isolation of Pterisolic acid F.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields or impurities during the isolation of this compound.

Issue Potential Cause Recommended Solution
Very low or no this compound in the crude extract Poor Quality of Plant Material: The concentration of this compound can vary depending on the age, geographical origin, and storage conditions of the Pteris vittata plant material.Use fresh or properly dried and stored plant material. If possible, source from a location with known high yields of the target compound.
Inefficient Extraction: The solvent system or extraction method may not be optimal for this compound. Factors such as solvent polarity, temperature, and extraction time are critical.[1][2][3][4]Experiment with different solvent systems of varying polarities (e.g., methanol (B129727), ethanol, ethyl acetate (B1210297), and their aqueous mixtures). Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[2][4]
Compound Degradation: this compound may be sensitive to heat, light, or pH changes during extraction, leading to degradation.[1][5] Prolonged exposure to high temperatures, such as in Soxhlet extraction, can be detrimental for thermolabile compounds.[4]Employ extraction methods at room temperature or under controlled, lower temperatures. Protect the extraction mixture from light. Investigate the pH stability of this compound and buffer the extraction solvent if necessary.
Significant loss of this compound during purification Suboptimal Chromatographic Conditions: The choice of stationary phase (e.g., silica (B1680970) gel, Sephadex) and mobile phase may not be suitable for separating this compound from other compounds.Perform small-scale analytical thin-layer chromatography (TLC) to determine the optimal solvent system for separation before scaling up to column chromatography.[1]
Compound Precipitation on the Column: The solvent used to load the crude extract onto the chromatography column may be too weak, causing this compound to precipitate at the origin.[1]Ensure the crude extract is fully dissolved in the initial mobile phase or a minimal amount of a slightly stronger solvent before loading it onto the column.
Improper Fraction Collection: Fractions containing this compound may be discarded if the monitoring method is not sensitive enough.Use a sensitive detection method, such as UV-Vis spectrophotometry at the λmax of this compound, to monitor the column effluent and guide fraction collection.[1]
Co-elution of impurities with this compound Similar Polarities of Compounds: Impurities with similar polarity to this compound can be difficult to separate using a single chromatographic technique.Employ a multi-step purification strategy using different chromatographic methods. For example, follow initial silica gel chromatography with size-exclusion chromatography (e.g., Sephadex LH-20) or preparative high-performance liquid chromatography (HPLC).[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from Pteris vittata?

A1: While the optimal solvent is compound-specific, for compounds in ferns, which include a range of polar and non-polar secondary metabolites, a systematic approach is recommended.[7] Start with solvents of intermediate polarity like methanol or ethanol, which are often effective for a broad range of compounds.[1] To optimize the yield, it is advisable to perform small-scale extractions with a gradient of solvents from non-polar (e.g., hexane) to polar (e.g., methanol or water) to identify the most effective solvent or solvent mixture.

Q2: How can I minimize the degradation of this compound during the isolation process?

A2: Degradation can be minimized by controlling temperature, light, and pH.[1][5] It is recommended to perform extractions at room temperature or below and to store extracts and purified fractions at low temperatures (e.g., 4°C) in the dark. If this compound is found to be pH-sensitive, use buffered solutions during extraction and purification.

Q3: My final product is not pure. What further purification steps can I take?

A3: If initial purification by silica gel column chromatography does not yield a pure compound, consider sequential chromatographic techniques.[6] Purification of flavonoids and related compounds from Pteris vittata has been successfully achieved using a combination of silica gel and Sephadex LH-20 column chromatography.[8] For very challenging separations, preparative HPLC can offer higher resolution.

Q4: What analytical techniques are suitable for identifying and quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the quantification and purification of natural products.[2] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used.[2]

Experimental Protocols

Protocol 1: Extraction of this compound
  • Preparation of Plant Material: Dry the whole plant of Pteris vittata at 40-50°C and grind it into a fine powder.

  • Maceration: Soak the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 48 hours with occasional stirring.[3]

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to fractionate the compounds based on their polarity.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.[1]

  • Sample Loading: Dissolve the most promising fraction from the solvent partitioning (e.g., the ethyl acetate fraction) in a minimal amount of the initial mobile phase and load it onto the column.[1]

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol) in a stepwise or gradient manner.

  • Fraction Collection and Analysis: Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).[1]

  • Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate under reduced pressure to obtain the purified compound.[1]

Data Presentation

Table 1: Example Data on the Effect of Extraction Solvent on Yield
Solvent System (v/v) Crude Extract Yield (%) This compound Content in Extract (mg/g)
100% Hexane1.50.2
100% Ethyl Acetate4.23.5
100% Methanol8.55.1
80:20 Methanol:Water12.34.2
100% Water9.81.1

Note: This is hypothetical data for illustrative purposes.

Table 2: Example Data on the Effect of Extraction Time on Yield (Using Methanol)
Extraction Time (hours) Crude Extract Yield (%) This compound Content in Extract (mg/g)
126.84.5
248.15.0
488.55.1
728.64.9

Note: This is hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Pteris vittata Plant Material (Dried and Powdered) extraction Extraction (e.g., Methanol Maceration) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning fractions Organic Fractions partitioning->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography fractions_collected Collected Fractions column_chromatography->fractions_collected tlc TLC Analysis fractions_collected->tlc pooling Pooling of Pure Fractions tlc->pooling Identify Pure Fractions pure_compound Pure this compound pooling->pure_compound

Caption: A generalized workflow for the isolation and purification of this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield low_yield Low Final Yield of This compound extraction_issues Extraction Issues low_yield->extraction_issues Caused by purification_issues Purification Issues low_yield->purification_issues Caused by poor_material Poor Plant Material extraction_issues->poor_material inefficient_extraction Inefficient Method/Solvent extraction_issues->inefficient_extraction degradation Compound Degradation (Heat, Light, pH) extraction_issues->degradation suboptimal_chroma Suboptimal Chromatography purification_issues->suboptimal_chroma sample_loss Sample Loss During Steps purification_issues->sample_loss

Caption: Key factors contributing to low yields in natural product isolation.

References

How to dissolve Pterisolic acid F for cell culture experiments?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the handling and use of Pterisolic acid F in cell culture experiments. Our aim is to help researchers, scientists, and drug development professionals overcome common challenges and ensure the successful application of this compound in their studies.

Frequently Asked Questions (FAQs)

Q1: How do I dissolve this compound for my cell culture experiments?

A1: this compound is a hydrophobic compound, meaning it has low solubility in aqueous solutions like cell culture media. Therefore, a stock solution in an organic solvent must be prepared first. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO).

Q2: What is the recommended concentration for a this compound stock solution?

A2: We recommend preparing a high-concentration stock solution, for example, 10 mM, in DMSO. This allows for the addition of a very small volume to your cell culture, minimizing the final concentration of the organic solvent.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. It is generally recommended to keep the final DMSO concentration at or below 0.5%, with many studies aiming for ≤0.1%.[1][2] Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to assess any effects of the solvent on your cells.

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is the most common and recommended solvent for dissolving hydrophobic compounds for cell culture, other organic solvents like ethanol (B145695) or acetone (B3395972) can also be used.[1][2] However, their compatibility and potential toxicity at different concentrations should be tested for your specific cell line.[1] Acetone has been reported to be a favorable solvent with low toxicity in some cell lines.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound precipitate is observed after adding the stock solution to the cell culture medium. The compound's solubility limit in the aqueous medium has been exceeded.- Ensure the stock solution is at room temperature before use. - Add the stock solution to the medium dropwise while gently vortexing or swirling the tube to facilitate mixing. - Pre-warm the cell culture medium to 37°C before adding the stock solution. - If precipitation persists, consider preparing a lower concentration working solution from your stock in pre-warmed medium containing serum, as serum proteins can sometimes help to maintain solubility.
Cells in the treatment group show signs of stress or death, even at low concentrations of this compound. The final concentration of the organic solvent (e.g., DMSO) may be too high for your specific cell line.- Calculate the final solvent concentration in your culture medium and ensure it is within the recommended safe limits (≤0.5%, ideally ≤0.1%). - Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your cells. - Prepare a higher concentration stock solution to reduce the volume added to the culture.
Inconsistent results are observed between experiments. - Incomplete dissolution of the this compound stock solution. - Degradation of the compound in the stock solution.- After dissolving this compound in the solvent, gently vortex and visually inspect to ensure there are no undissolved particles. Sonication can be used to aid dissolution. - Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 366.45 g/mol )[3]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 3.66 mg of this compound. Calculation: 10 mmol/L * 1 L/1000 mL * 366.45 g/mol * 1000 mg/g = 3.66 mg/mL

  • Weigh the this compound: Accurately weigh 3.66 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound: Vortex the tube for 1-2 minutes to dissolve the compound completely. If necessary, briefly sonicate the tube to ensure full dissolution. Visually inspect the solution to confirm that no solid particles are present.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Treatment of Cells with this compound

Materials:

  • Cells seeded in a multi-well plate

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Sterile pipette tips

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare working solutions: Perform serial dilutions of your stock solution in complete cell culture medium to achieve your desired final concentrations. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution. Calculation: (Desired Final Concentration * Final Volume) / Stock Concentration = Volume of Stock to Add (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL

  • Treat the cells: Carefully remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound.

  • Vehicle Control: In parallel, treat a set of cells with medium containing the same final concentration of DMSO as your highest treatment concentration. This will serve as your vehicle control.

  • Incubate: Return the plate to the incubator and proceed with your experimental timeline.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)
DMSO≥ 10 mg/mL
Ethanol~5 mg/mL
Acetone~5 mg/mL
WaterInsoluble
PBS (pH 7.4)Insoluble

Note: This data is representative and may vary slightly between batches.

Table 2: Recommended Final Concentrations of Solvents in Cell Culture

SolventRecommended Maximum Final ConcentrationPotential Effects at Higher Concentrations
DMSO≤ 0.5% (v/v)Cytotoxicity, altered gene expression, differentiation induction.
Ethanol≤ 0.5% (v/v)Cytotoxicity, membrane damage.
Acetone≤ 0.5% (v/v)Cytotoxicity.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_cell_treatment Cell Treatment weigh Weigh Pterisolic Acid F add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw Use in Experiment dilute Prepare Working Dilutions in Medium thaw->dilute treat Add to Cells dilute->treat incubate Incubate treat->incubate

Caption: Workflow for preparing this compound stock solution and treating cells.

signaling_pathway Pterisolic_Acid_F This compound Target_Protein Target Protein (e.g., Kinase) Pterisolic_Acid_F->Target_Protein Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Optimizing Pterisolic Acid F for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Pterisolic acid F. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize its concentration for cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a naturally occurring diterpenoid that can be isolated from the fern Pteris semipinnata.[1][] Its molecular formula is C20H30O6.[1] As a natural product, its effects and mechanism of action in cytotoxicity assays may require specific optimization.

Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?

For a novel compound like this compound where no prior cytotoxicity data exists, a broad concentration range should be tested initially. A common starting point for natural products is a logarithmic serial dilution. It is advisable to test a wide range from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the effective range.

Q3: How do I dissolve this compound for my experiments?

The solubility of this compound in aqueous media may be limited. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[3] Subsequently, this stock solution can be diluted in the cell culture medium to the final desired concentrations. It is crucial to keep the final solvent concentration in the culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]

Q4: Which cytotoxicity assay is best for this compound?

The choice of assay depends on the compound's properties and the research question. Since this compound is a plant extract, it may contain pigments that interfere with colorimetric assays like the MTT assay.[4] It is advisable to include proper controls or consider alternative assays.

Assay TypePrinciplePotential Issues with Natural Products
MTT Assay Measures metabolic activity via conversion of tetrazolium salt to formazan (B1609692) (colorimetric).Interference from colored compounds, direct reduction of MTT by antioxidants.[4]
LDH Release Assay Measures lactate (B86563) dehydrogenase (LDH) released from damaged cells (colorimetric).Less prone to color interference from the compound itself.[4]
ATP-based Assays (e.g., CellTiter-Glo®) Measures ATP levels in viable cells (luminescence).Generally less susceptible to color or fluorescence interference.[4]
Fluorescence-based Assays (e.g., Resazurin) Measures reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells.Potential for interference if the compound is fluorescent.[4]

Troubleshooting Guide

Issue 1: High background or unexpected color change in my MTT assay.

  • Cause: this compound, being a natural product, might be colored and interfere with the absorbance reading, or it may have antioxidant properties that directly reduce the MTT reagent.[4]

  • Solution:

    • No-Cell Control: Prepare wells with the same concentrations of this compound in the medium but without cells. Subtract the absorbance of these wells from your experimental wells.[4]

    • Alternative Assays: Switch to a non-colorimetric assay like an ATP-based luminescence assay or an LDH release assay.[4]

Issue 2: this compound is precipitating in the cell culture medium.

  • Cause: Poor solubility of the compound in the aqueous culture medium.[4]

  • Solution:

    • Optimize Stock Concentration: Prepare a more concentrated stock solution in a suitable organic solvent to minimize the volume added to the medium.

    • Sonication/Vortexing: Gently sonicate or vortex the stock solution before diluting it into the medium to aid dissolution.[4]

    • Filtration: Filter the final diluted solution to remove any precipitate, though be aware this might also remove some of the active compound.[4]

Issue 3: High variability between replicate wells.

  • Cause: This can be due to several factors including uneven cell seeding, edge effects in the plate, or compound precipitation.

  • Solution:

    • Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your pipetting technique.

    • Plate Layout: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations (edge effect).[5]

    • Visual Inspection: Before adding the assay reagent, inspect the wells under a microscope to check for uniform cell growth and any compound precipitation.

Issue 4: The dose-response curve is not as expected (e.g., bell-shaped).

  • Cause: At higher concentrations, some compounds can precipitate, leading to light scattering and artificially high absorbance readings.[4] Alternatively, the compound may have complex biological effects.

  • Solution:

    • Microscopic Examination: Check for precipitation at high concentrations.

    • Wider Concentration Range: Test an even broader range of concentrations to fully characterize the dose-response relationship.

    • Different Assay: Confirm the results with a different type of cytotoxicity assay to rule out assay-specific artifacts.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol assesses cell viability by measuring the metabolic conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a colored formazan product.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Materials:

  • Cells and culture reagents

  • This compound

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plate

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Controls: Include a vehicle control, an untreated control, and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After incubation, centrifuge the plate (if cells are in suspension) or carefully collect 50 µL of the supernatant from each well without disturbing the cell layer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound prep_cells->treat_cells prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT, LDH) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent measure Measure Signal (Absorbance/Luminescence) incubate_reagent->measure analyze Calculate % Cytotoxicity / Viability measure->analyze

Caption: General experimental workflow for cytotoxicity assays.

troubleshooting_logic start Inconsistent or Unexpected Results? q1 Is there high background in the MTT assay? start->q1 a1 Run 'No-Cell' Control OR Switch to non-colorimetric assay q1->a1 Yes q2 Is the compound precipitating? q1->q2 No a1->q2 a2 Optimize solvent/concentration OR Filter solution q2->a2 Yes q3 Is there high variability? q2->q3 No a2->q3 a3 Check cell seeding uniformity OR Avoid plate edge effects q3->a3 Yes end Optimized Results q3->end No a3->end

Caption: A logical troubleshooting guide for common issues.

hypothetical_pathway compound This compound (Hypothetical Target) stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical apoptotic signaling pathway.

References

Pterisolic acid F stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Pterisolic Acid F for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a natural product. It belongs to the terpenoid class of compounds, which are known for their structural diversity and biological activity. Terpenoids are generally colorless, fragrant liquids or solids, soluble in organic solvents and typically insoluble in water.[1][2]

Q2: What are the general recommendations for the storage of this compound?

  • Long-term storage: -20°C

  • Short-term storage: 2-8°C

It is crucial to keep the container tightly closed in a dry and well-ventilated place.[3]

Q3: What factors can affect the stability of this compound?

As a terpenoid, this compound may be susceptible to degradation from various environmental factors.[4][5] Key factors to consider include:

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation.

  • Oxidation: Terpenoids can be susceptible to oxidation.[2] It is advisable to avoid contact with strong oxidizing agents.[3]

  • pH: Extreme pH conditions (strong acids or alkalis) may lead to hydrolysis or other degradation reactions.[3]

Troubleshooting Guide

Issue 1: I am observing unexpected or inconsistent results in my experiments with this compound.

This could be due to the degradation of the compound.

  • Question: How have you been storing your this compound stock?

    • Answer: Ensure that the compound is stored at the recommended temperature (-20°C for long-term, 2-8°C for short-term) in a tightly sealed container, protected from light.[3]

  • Question: Have you subjected the compound to multiple freeze-thaw cycles?

    • Answer: Minimize freeze-thaw cycles by preparing aliquots of your stock solution.

  • Question: What solvent are you using to dissolve this compound?

    • Answer: Ensure the solvent is of high purity and free of contaminants that could promote degradation. The stability of the compound in the chosen solvent should be considered.

Issue 2: I suspect my this compound sample has degraded. How can I check its purity?

  • Answer: You can assess the purity of your sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A comparison of the chromatogram of your current sample with a reference chromatogram of a fresh sample can reveal the presence of degradation products.

Stability and Storage Conditions Summary

ParameterRecommended ConditionRationale
Long-Term Storage Temperature -20°CTo minimize chemical degradation over extended periods.[3]
Short-Term Storage Temperature 2-8°CFor temporary storage between experiments.[3]
Container Tightly sealed, light-resistantTo prevent oxidation and photodegradation.
Atmosphere Dry and well-ventilatedTo avoid moisture absorption and potential hydrolysis.[3]
Materials to Avoid Strong oxidizing/reducing agents, strong acids/alkalisTo prevent chemical reactions that could degrade the compound.[3]

Experimental Protocols

Protocol: Assessment of this compound Stability

This protocol outlines a general procedure to evaluate the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • High-purity solvents (e.g., methanol, acetonitrile)

  • Buffers of various pH (e.g., pH 3, 7, 9)

  • Temperature-controlled chambers/incubators

  • Photostability chamber with controlled light exposure

  • HPLC or LC-MS system

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent.

  • Stress Conditions:

    • Temperature: Aliquot the stock solution into separate vials and expose them to different temperatures (e.g., 4°C, 25°C, 40°C) for a defined period.

    • pH: Add the stock solution to buffer solutions of different pH values and incubate at a constant temperature.

    • Light: Expose an aliquot of the solution to a controlled light source in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the remaining concentration of this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound against time for each condition to determine the degradation rate.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution temp_stress Temperature Stress (4°C, 25°C, 40°C) prep_stock->temp_stress ph_stress pH Stress (pH 3, 7, 9) prep_stock->ph_stress light_stress Photostability Stress prep_stock->light_stress sampling Collect Samples at Time Points (0, 24, 48, 72h) temp_stress->sampling ph_stress->sampling light_stress->sampling hplc_analysis Analyze by HPLC/LC-MS sampling->hplc_analysis data_analysis Determine Degradation Rate hplc_analysis->data_analysis conclusion Establish Stability Profile data_analysis->conclusion

Caption: Workflow for this compound Stability Testing.

Troubleshooting_Decision_Tree cluster_storage Storage Conditions cluster_handling Handling Practices cluster_purity Purity Assessment cluster_solution Resolution start Inconsistent Experimental Results? check_storage Check Storage Temperature (-20°C long-term, 2-8°C short-term) start->check_storage Yes optimize_protocol Optimize Experimental Protocol start->optimize_protocol No check_container Verify Container is Tightly Sealed and Light-Resistant check_storage->check_container check_freeze_thaw Minimize Freeze-Thaw Cycles? (Use Aliquots) check_container->check_freeze_thaw check_solvent Solvent Purity and Compatibility? check_freeze_thaw->check_solvent purity_analysis Perform HPLC/LC-MS Analysis check_solvent->purity_analysis compare_data Compare with Reference Standard purity_analysis->compare_data new_sample Use a Fresh Sample of This compound compare_data->new_sample Degradation Confirmed new_sample->optimize_protocol

Caption: Troubleshooting Decision Tree for this compound.

References

Technical Support Center: Pterisolic Acid F HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC analysis of Pterisolic acid F.

Introduction to this compound

This compound is a naturally occurring diterpenoid that can be isolated from the ethanol (B145695) extract of the fern Pteris semipinnata.[1][] Its chemical formula is C20H30O6, with a molecular weight of approximately 366.45 g/mol .[1] As a carboxylic acid-containing compound, its chromatographic behavior is sensitive to the pH of the mobile phase.

Suggested HPLC Protocol for this compound Analysis

Table 1: Recommended Starting HPLC Parameters for this compound

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with 60% A, 40% B. Linearly increase B to 90% over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Solvent Methanol (B129727) or Acetonitrile

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Peak Shape Problems

Question: Why is my this compound peak tailing?

Peak tailing is a common issue, especially for acidic compounds like this compound, and can be caused by several factors.[3]

  • Secondary Interactions: The carboxylic acid group of this compound can interact with free silanol (B1196071) groups on the silica-based C18 column, leading to tailing.[4]

  • Column Overload: Injecting too much sample can saturate the column.

  • Incompatible Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[5]

  • Column Degradation: The column may be old or contaminated.

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of the mobile phase (e.g., by adding 0.1% formic acid or phosphoric acid) will ensure the carboxylic acid of this compound is fully protonated, minimizing interactions with silanols.[6]

  • Use a Different Column: Consider using a column with end-capping or a different stationary phase that is more resistant to secondary interactions.

  • Reduce Sample Concentration: Prepare a more dilute sample and reinject.

  • Match Sample Solvent: Dissolve the sample in the initial mobile phase composition if possible.[5]

  • Wash or Replace Column: Flush the column with a strong solvent or replace it if it's old.[7]

Question: My this compound peak is broad. What should I do?

Peak broadening can be caused by issues both inside and outside the column.

  • Extra-Column Volume: Long tubing between the column and detector can contribute to band broadening.[8]

  • Column Contamination: Buildup of contaminants on the column frit or packing material.[9]

  • Low Temperature: Lower temperatures can decrease diffusion rates, leading to broader peaks.

Solutions:

  • Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the column and the detector.[8]

  • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[10]

  • Increase Column Temperature: Operating at a slightly elevated and controlled temperature (e.g., 30-35°C) can improve peak shape.[8]

Retention Time Issues

Question: The retention time for this compound is shifting between injections. Why?

Retention time instability can compromise the reliability of your analysis.[7]

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition, especially the pH, can lead to shifts.[3]

  • Column Equilibration: The column may not be fully equilibrated between gradient runs.[8]

  • Pump Malfunction: Leaks or air bubbles in the pump can cause inconsistent flow rates.[3][6]

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention time if a column oven is not used.[3]

Solutions:

  • Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately and consistently. Degas the solvents before use.[6]

  • Increase Equilibration Time: Allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions before the next injection.[8]

  • Purge the Pump: Purge the pump to remove any trapped air bubbles. Check for leaks in the system.[7]

  • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[8]

Table 2: Summary of Common Retention Time Problems and Solutions

ProblemPossible CauseRecommended Solution
Drifting Retention Time Changing mobile phase composition, column temperature not stable.Prepare fresh mobile phase, use a column oven.[3][8]
Sudden Retention Time Shift Air bubble in the pump, leak in the system.Purge the pump, check fittings for leaks.[6][7]
No Retention (Peak elutes at void volume) Wrong mobile phase (too strong), wrong column type.Decrease the organic solvent percentage, ensure you are using a reverse-phase column.
Baseline and Pressure Issues

Question: I am observing a noisy or drifting baseline. What could be the cause?

A stable baseline is crucial for accurate quantification.

  • Contaminated Solvents: Impurities in the mobile phase solvents can cause baseline noise.[11]

  • Air Bubbles: Air bubbles passing through the detector cell.[6]

  • Detector Lamp Issue: The detector lamp may be failing.

  • Incomplete Mixing: Poor mixing of mobile phase components.

Solutions:

  • Use HPLC-Grade Solvents: Always use high-purity solvents and freshly prepared mobile phase.

  • Degas Mobile Phase: Use an online degasser or degas solvents by sonication or helium sparging.[6]

  • Check Detector Lamp: Monitor the lamp energy and replace it if necessary.

  • Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly.

Question: The HPLC system pressure is fluctuating or too high. What should I do?

Pressure issues can indicate a blockage or a leak in the system.[7]

  • High Pressure: Clogged column frit, blocked tubing, or precipitation of buffer salts.[6]

  • Pressure Fluctuations: Air bubbles in the pump or faulty check valves.[6]

Solutions:

  • Identify the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.

  • Filter Samples: Filter all samples before injection to remove particulates.[7]

  • Wash the Column: If the column is clogged, try back-flushing it (if the manufacturer allows) with a strong solvent.[6]

  • Address Pump Issues: Purge the pump to remove air. If pressure fluctuations persist, the check valves may need cleaning or replacement.[6]

Frequently Asked Questions (FAQs)

Q1: How should I prepare my this compound sample for HPLC analysis?

  • Accurately weigh a small amount of the sample and dissolve it in a suitable solvent like methanol or acetonitrile. The final concentration should be within the linear range of the detector. It is highly recommended to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[7]

Q2: What is the importance of pH when analyzing this compound?

  • This compound contains a carboxylic acid functional group. The pH of the mobile phase will determine its ionization state. At a pH above its pKa, the acid will be deprotonated (negatively charged), and at a pH below its pKa, it will be protonated (neutral). In reverse-phase chromatography, the protonated (neutral) form is generally more retained and gives better peak shape. Therefore, maintaining a consistent and appropriate mobile phase pH (typically acidic for carboxylic acids) is critical for reproducible results.[10]

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

  • The most definitive way is to use a mass spectrometer (LC-MS) detector, which will provide the mass-to-charge ratio of the eluting compound, confirming its molecular weight.[12] Alternatively, you can spike your sample with a known standard of this compound and observe if the peak height increases without the appearance of a new peak.

Q4: My sample is a crude plant extract. How can I avoid column contamination?

  • For complex matrices like plant extracts, sample preparation is key. Consider using Solid Phase Extraction (SPE) to clean up the sample and remove interfering compounds before injection.[10] Additionally, always use a guard column with the same stationary phase as your analytical column. The guard column will trap strongly retained compounds and can be replaced regularly at a lower cost than the analytical column.[10]

Visualizations

General HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed (e.g., Peak Tailing, RT Shift) check_pressure Check System Pressure start->check_pressure pressure_ok Pressure OK? check_pressure->pressure_ok check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) pressure_ok->check_mobile_phase Yes resolve_pressure Resolve Pressure Issue (Find Leak/Blockage) pressure_ok->resolve_pressure No mobile_phase_ok Mobile Phase OK? check_mobile_phase->mobile_phase_ok check_column Check Column (Age, Contamination, Equilibration) mobile_phase_ok->check_column Yes prepare_new_mp Prepare Fresh Mobile Phase mobile_phase_ok->prepare_new_mp No column_ok Column OK? check_column->column_ok check_method_params Check Method Parameters (Temperature, Gradient, Injection Vol.) column_ok->check_method_params Yes wash_replace_column Wash / Replace Column column_ok->wash_replace_column No method_ok Method OK? check_method_params->method_ok optimize_method Optimize Method Parameters method_ok->optimize_method No end_node Problem Resolved method_ok->end_node Yes resolve_pressure->end_node prepare_new_mp->end_node wash_replace_column->end_node optimize_method->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

Factors Affecting this compound Separation

Pterisolic_Acid_F_Separation cluster_factors Key Separation Factors pterisolic_acid This compound (Analyte) peak_quality Peak Quality (Retention, Resolution, Shape) mobile_phase Mobile Phase pH (controls ionization) Organic Solvent % (controls retention) mobile_phase->peak_quality stationary_phase Stationary Phase (Column) C18 (hydrophobic interaction) Silanol Activity (peak tailing) stationary_phase->peak_quality temperature Temperature (affects viscosity & kinetics) temperature->peak_quality

Caption: Key factors influencing the chromatographic separation of this compound.

References

Technical Support Center: Overcoming Resistance to Ent-kaurane Diterpenoids in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to ent-kaurane diterpenoids in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are ent-kaurane diterpenoids and what is their primary mechanism of anticancer action?

Ent-kaurane diterpenoids are a class of natural compounds, with Oridonin being a prominent example, that exhibit significant anticancer properties.[1] Their primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy.[2][1] These compounds modulate various signaling pathways, leading to the inhibition of cancer cell proliferation and survival.

Q2: How do cancer cells develop resistance to ent-kaurane diterpenoids like Oridonin?

Cancer cells can develop resistance to ent-kaurane diterpenoids through several mechanisms:

  • Overexpression of Drug Efflux Pumps: Proteins such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1) can actively transport ent-kaurane diterpenoids out of the cell, reducing their intracellular concentration and thereby their effectiveness.

  • Alterations in Apoptotic Pathways: Cancer cells can acquire mutations or alter the expression of key proteins in the apoptotic signaling cascade, such as the Bcl-2 family of proteins, making them less susceptible to apoptosis induced by these compounds.

  • Activation of Pro-survival Signaling Pathways: Upregulation of pathways like PI3K/Akt and STAT3 can promote cell survival and counteract the cytotoxic effects of ent-kaurane diterpenoids.

Q3: How can I determine if my cancer cell line has developed resistance to an ent-kaurane diterpenoid?

Resistance is typically characterized by an increase in the half-maximal inhibitory concentration (IC50) of the compound in the resistant cell line compared to the parental, sensitive cell line. This can be determined by performing a cell viability assay (e.g., MTT or XTT assay) over a range of drug concentrations. A significant fold-increase in the IC50 value indicates the development of resistance.

Q4: What strategies can be employed to overcome resistance to ent-kaurane diterpenoids?

Several strategies can be used to overcome resistance:

  • Synergistic Drug Combinations: Combining ent-kaurane diterpenoids with other chemotherapeutic agents can often overcome resistance and produce a synergistic anticancer effect.[2][1] This is because the two drugs may target different pathways or one drug may inhibit a resistance mechanism that affects the other.

  • Modulation of Resistance-Related Pathways: Using inhibitors of drug efflux pumps or pro-survival signaling pathways in combination with ent-kaurane diterpenoids can restore sensitivity.

  • Development of Novel Analogs: Synthesizing derivatives of ent-kaurane diterpenoids can lead to compounds that are less susceptible to resistance mechanisms.[3]

Troubleshooting Guides

Guide 1: Inconsistent or Unexpected Results in Cell Viability Assays (MTT/XTT)
Problem Possible Cause Troubleshooting Steps
High background in wells without cells Contamination of media or reagents.Use fresh, sterile media and reagents. Ensure aseptic technique.
Phenol (B47542) red in the medium interfering with absorbance readings.Use phenol red-free medium for the assay.
Low signal or poor dose-response Cell seeding density is too low or too high.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.
Insufficient incubation time with the drug or MTT/XTT reagent.Optimize incubation times for both the drug treatment and the viability reagent.
Incomplete solubilization of formazan (B1609692) crystals (MTT assay).Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient solubilization time. Consider using a different solubilization agent if necessary.
High variability between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension between pipetting.
"Edge effect" due to evaporation in outer wells.Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
Guide 2: Difficulty in Detecting Apoptosis by Western Blotting
Problem Possible Cause Troubleshooting Steps
Weak or no signal for cleaved caspases or PARP Incorrect timing of sample collection.Perform a time-course experiment to determine the optimal time point for detecting apoptosis after drug treatment.
Low protein concentration in the lysate.Ensure adequate protein concentration by performing a protein quantification assay (e.g., BCA assay) before loading.
Poor antibody quality or incorrect antibody dilution.Use a validated antibody for your target and optimize the antibody dilution. Include a positive control to verify antibody performance.
High background or non-specific bands Insufficient blocking of the membrane.Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).
Antibody concentration is too high.Reduce the concentration of the primary or secondary antibody.
Inadequate washing steps.Increase the number and duration of washes with TBST to remove non-specifically bound antibodies.
Inconsistent loading between lanes Inaccurate protein quantification or pipetting errors.Carefully perform protein quantification and ensure equal loading amounts. Use a loading control (e.g., β-actin or GAPDH) to verify equal loading.

Experimental Protocols

Protocol 1: Establishing an Ent-kaurane Diterpenoid-Resistant Cancer Cell Line

This protocol describes a method for generating a drug-resistant cancer cell line by continuous exposure to escalating concentrations of an ent-kaurane diterpenoid (e.g., Oridonin).

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Ent-kaurane diterpenoid (e.g., Oridonin)

  • 96-well plates

  • Cell culture flasks

  • MTT or XTT cell viability assay kit

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Determine the initial IC50: Culture the parental cells and determine the IC50 of the ent-kaurane diterpenoid using a standard cell viability assay (e.g., MTT).

  • Initial Drug Exposure: Start by continuously culturing the parental cells in a medium containing the ent-kaurane diterpenoid at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the drug concentration by 1.5 to 2-fold.

  • Monitor Cell Growth: Continuously monitor the cells for signs of toxicity and proliferation. If a significant number of cells die, maintain the current drug concentration until the surviving cells recover and resume proliferation.

  • Repeat Dose Escalation: Continue this process of stepwise dose escalation. It is advisable to cryopreserve cells at each stage of increased resistance.

  • Characterize the Resistant Cell Line: Once a cell line that can proliferate in a significantly higher drug concentration (e.g., 10-fold the initial IC50) is established, characterize its level of resistance by determining the new IC50 and comparing it to the parental cell line. The resistance index (RI) can be calculated as: RI = IC50 of resistant cell line / IC50 of parental cell line

  • Validate Resistance Mechanism: Investigate the potential mechanisms of resistance by examining the expression of drug efflux pumps, apoptotic proteins, and key signaling molecules using techniques like Western blotting or qPCR.

Protocol 2: Western Blotting for Apoptosis Markers (Bcl-2 and Cleaved Caspase-3)

This protocol outlines the steps for detecting the anti-apoptotic protein Bcl-2 and the active form of the executioner caspase, cleaved caspase-3, by Western blotting.[4][5]

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • TBST (Tris-buffered saline with 0.1% Tween 20)

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer, quantify the protein concentration using a BCA assay, and normalize all samples to the same concentration.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of Bcl-2 and cleaved caspase-3, normalizing to the loading control. A decrease in Bcl-2 and an increase in cleaved caspase-3 are indicative of apoptosis.

Protocol 3: Synergy Analysis using the Isobologram Method

The isobologram method is a graphical representation of drug interactions that can determine whether the effect of a drug combination is synergistic, additive, or antagonistic.[6][7][8][9][10]

Materials:

  • Cancer cell line

  • Ent-kaurane diterpenoid (Drug A)

  • Second chemotherapeutic agent (Drug B)

  • 96-well plates

  • Cell viability assay kit (e.g., MTT)

Procedure:

  • Determine IC50 for Individual Drugs: Perform dose-response experiments for Drug A and Drug B separately to determine their individual IC50 values.

  • Set up Combination Ratios: Prepare combinations of Drug A and Drug B at fixed ratios based on their IC50 values (e.g., 1:1, 1:2, 2:1 of their IC50 concentrations).

  • Perform Combination Dose-Response Assay: Treat the cells with a series of dilutions of the drug combinations and determine the IC50 for each combination ratio.

  • Construct the Isobologram:

    • Plot the IC50 of Drug A on the x-axis and the IC50 of Drug B on the y-axis.

    • Draw a straight line connecting these two points. This is the "line of additivity."

    • Plot the concentrations of Drug A and Drug B that in combination achieve a 50% inhibition of cell viability. Each point on the graph will represent a specific combination ratio.

  • Interpret the Results:

    • Synergism: If the data points for the drug combinations fall below the line of additivity.

    • Additivity: If the data points fall on the line of additivity.

    • Antagonism: If the data points fall above the line of additivity.

  • Calculate the Combination Index (CI): For a more quantitative analysis, calculate the Combination Index using the following formula: CI = (D)A / (Dx)A + (D)B / (Dx)B Where:

    • (Dx)A and (Dx)B are the doses of Drug A and Drug B alone that produce x effect (e.g., 50% inhibition).

    • (D)A and (D)B are the doses of Drug A and Drug B in combination that also produce the same x effect.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism. [11]

Data Presentation

Table 1: Example IC50 Values for an Ent-kaurane Diterpenoid (EKD) and a Chemotherapeutic Agent (Chemo)

Cell LineEKD IC50 (µM)Chemo IC50 (µM)EKD + Chemo (1:1 IC50 ratio) IC50 (µM)
Sensitive Parental521.5 (EKD) + 0.6 (Chemo)
Resistant50210 (EKD) + 0.6 (Chemo)

Table 2: Example Combination Index (CI) Values

Drug CombinationEffect LevelCI ValueInterpretation
EKD + Chemo (Sensitive Cells)50% Inhibition0.6Synergy
EKD + Chemo (Resistant Cells)50% Inhibition0.5Synergy

Visualizations

ResistanceMechanisms cluster_Cell Cancer Cell EKD ent-kaurane diterpenoid Target Intracellular Target EKD->Target Efflux Drug Efflux Pumps (P-gp, MRP1) EKD_out ent-kaurane diterpenoid Efflux->EKD_out Drug Efflux Apoptosis Altered Apoptotic Pathways Apoptosis->Target Inhibition of Apoptosis Survival Activated Pro-Survival Pathways (PI3K/Akt) Survival->Target Promotion of Survival

Caption: Mechanisms of resistance to ent-kaurane diterpenoids.

SynergyWorkflow cluster_Experiment Synergy Analysis Workflow cluster_Interpretation Interpretation A 1. Determine IC50 of Drug A and Drug B individually B 2. Treat cells with combinations of Drug A and Drug B at fixed ratios A->B C 3. Perform cell viability assay (e.g., MTT) B->C D 4. Calculate IC50 for each drug combination C->D E 5. Construct Isobologram D->E F 6. Calculate Combination Index (CI) D->F Synergy Synergy (CI < 1) E->Synergy Additivity Additivity (CI = 1) E->Additivity Antagonism Antagonism (CI > 1) E->Antagonism F->Synergy F->Additivity F->Antagonism ApoptosisSignaling cluster_Pathway Apoptosis Signaling Pathway EKD ent-kaurane diterpenoid Bcl2 Bcl-2 (Anti-apoptotic) EKD->Bcl2 inhibits Bax Bax (Pro-apoptotic) EKD->Bax activates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito promotes CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

Pterisolic acid F off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Pterisolic acid F is a novel natural product with limited currently available data on its specific biological activities and off-target effects. This guide is intended to provide general support and troubleshooting advice for researchers working with this and other novel natural compounds, based on established principles of cell biology and pharmacology. The information provided should be supplemented with careful, dose-dependent experimental validation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural compound with the chemical formula C20H30O6.[1] Based on its molecular formula, it is likely a diterpenoid. It is available commercially as a purified compound.[1]

Q2: What are the potential biological activities of this compound?

A2: While specific studies on this compound are limited, diterpenoids as a class of molecules have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic (anti-cancer) effects.[2][3][4] Therefore, it is plausible that this compound may possess similar properties.

Q3: Are there any known off-target effects of this compound?

A3: There is currently no specific information available on the off-target effects of this compound. As with any novel compound, it is crucial to perform comprehensive in vitro and in vivo studies to identify potential off-target interactions. When screening natural products, it's important to be aware of potential issues like assay interference and general cytotoxicity that can be misinterpreted as specific activity.[5][6]

Q4: How should I prepare and store this compound for cellular assays?

A4: this compound is typically supplied as a powder. For cellular assays, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C to maintain stability.[7] Avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]

Troubleshooting Guide for Cellular Assays

Q1: I am observing high cytotoxicity at concentrations where I expect to see a specific biological effect. What should I do?

A1: High cytotoxicity can mask specific biological effects.[5][9]

  • Perform a dose-response curve for cytotoxicity: Use a wide range of concentrations to determine the IC50 value (the concentration that inhibits 50% of cell viability). This will help you identify a non-toxic concentration range for your specific assays.

  • Choose a shorter incubation time: Cytotoxicity may be time-dependent. Reducing the exposure time might allow you to observe specific effects before significant cell death occurs.

  • Use a different cell line: Cytotoxicity can be cell-type specific.[10] Testing in multiple cell lines can provide a broader understanding of the compound's cytotoxic profile.

Q2: I am not observing any biological activity with this compound in my assay. What could be the reason?

A2: A lack of observable activity could be due to several factors.

  • Inadequate concentration: The concentrations tested may be too low. It is advisable to test a broad range of concentrations, starting from nanomolar to high micromolar, to identify the active range.[5]

  • Poor solubility: The compound may have precipitated out of the culture medium. Visually inspect the wells for any precipitate. You can try using a different solubilizing agent or vortexing the stock solution before dilution.[5]

  • Compound instability: The compound may be unstable under your experimental conditions (e.g., light, temperature, pH).[5]

  • Incorrect assay choice: The chosen assay may not be suitable for detecting the specific activity of this compound. Consider using broader, phenotype-based assays in initial screens.[5][6]

Q3: My results are not reproducible. What are the possible causes?

A3: Lack of reproducibility is a common issue when working with natural products.

  • Compound degradation: Ensure proper storage of the stock solution and prepare fresh dilutions for each experiment.[5]

  • Inconsistent cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.

  • Pipetting errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.

Quantitative Data Summary

As there is no specific published data for this compound, the following tables are provided as templates for researchers to organize their experimental findings.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay Type (e.g., MTT, XTT)Incubation Time (hours)IC50 (µM)

Table 2: Anti-inflammatory Activity of this compound

Cell LineAssay Type (e.g., Griess Assay for NO)Stimulant (e.g., LPS)Incubation Time (hours)IC50 (µM)

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for determining the cytotoxicity of this compound.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is for assessing the potential anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • Materials:

    • RAW 264.7 macrophage cells

    • 24-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • Lipopolysaccharide (LPS)

    • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite (B80452) standard solution

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control for inhibition.

    • After incubation, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition compared to the vehicle control.

Visualizations

Experimental_Workflow cluster_0 Initial Screening cluster_1 Bioactivity Assays cluster_2 Mechanism of Action A This compound (Novel Compound) B Prepare Stock Solution (e.g., in DMSO) A->B C Cytotoxicity Assay (e.g., MTT) B->C D Determine Non-Toxic Concentration Range C->D E Anti-inflammatory Assay (e.g., Griess Assay) D->E F Other Bioassays (e.g., Kinase Inhibition) D->F G Identify Active Concentration E->G F->G H Pathway Analysis (e.g., Western Blot for NF-κB) G->H I Elucidate Mechanism H->I

Caption: Experimental workflow for characterizing a novel natural product.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB (Ubiquitinated & Degraded) IkB->IkB_P Leads to NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_P->NFkB Releases DNA κB site NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes Initiates

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Troubleshooting_Workflow Start Unexpected Result in Cellular Assay Q1 High Cytotoxicity? Start->Q1 A1 Determine IC50 Use lower concentrations Reduce incubation time Q1->A1 Yes Q2 No Activity? Q1->Q2 No End Re-run Experiment A1->End A2 Increase concentration range Check solubility Verify compound stability Q2->A2 Yes Q3 Poor Reproducibility? Q2->Q3 No A2->End A3 Prepare fresh stock Standardize cell culture Check pipetting Q3->A3 Yes A3->End

Caption: Troubleshooting workflow for cellular assay results.

References

Technical Support Center: Interpreting Complex NMR Spectra of Pterisolic Acid F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the interpretation of complex 1D and 2D NMR spectra of Pterisolic acid F. This compound is an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. Its structure has been determined as ent-9α,16α,17-trihydroxy-15-oxokauran-19-oic acid. The interpretation of its NMR spectra can be challenging due to the complex tetracyclic core, multiple stereocenters, and potential for overlapping signals.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am having trouble assigning the quaternary carbons in the ¹³C NMR spectrum of this compound. How can I definitively identify them?

A1: Assignment of quaternary carbons (C-4, C-8, C-9, C-10, C-13, and C-15) can be challenging due to the absence of directly attached protons. The primary tool for their assignment is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. Look for long-range correlations (²JCH and ³JCH) from nearby protons to the quaternary carbons. For example:

  • C-4: Look for correlations from the methyl protons at C-18 and C-20, and the methine proton at C-5.

  • C-8: Expect correlations from the protons on C-7, C-11, C-12, and C-14.

  • C-9: This carbon is hydroxylated, which will shift it downfield. Look for correlations from protons on C-1, C-5, C-7, C-11, and C-12.

  • C-10: Correlations from the C-18 methyl protons and protons on C-1, C-5, and C-6 should be observable.

  • C-13: This carbon should show correlations with the protons on C-12, C-14, and the C-17 methylene (B1212753) protons.

  • C-15: This is a ketone carbonyl, so it will be significantly downfield. Look for correlations from the protons at C-14 and C-16.

Q2: The signals for the methylene protons in the ¹H NMR spectrum are overlapping, making it difficult to determine their coupling constants. What strategies can I use to resolve these signals?

A2: Signal overlap in the aliphatic region is common for complex molecules like this compound. Here are several approaches to resolve these signals:

  • 2D J-Resolved Spectroscopy: This experiment separates chemical shifts on one axis and coupling constants on the other, which can help in resolving overlapping multiplets.

  • Higher Field NMR Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) will increase spectral dispersion and reduce overlap.

  • Solvent Titration: Changing the NMR solvent (e.g., from CDCl₃ to pyridine-d₅ or DMSO-d₆) can induce differential shifts in proton resonances, potentially resolving overlapping signals.

  • Selective 1D TOCSY/NOESY: These experiments can be used to selectively irradiate a specific proton and observe correlations only within its spin system (TOCSY) or through space (NOESY), which can help in assigning individual protons within an overlapped region.

Q3: How can I confirm the stereochemistry of the hydroxyl groups at C-9, C-16, and C-17 using NMR?

A3: The relative stereochemistry of this compound can be established primarily through Nuclear Overhauser Effect (NOE) correlations observed in a 2D NOESY or ROESY experiment.

  • For the α-hydroxyl at C-9: The absence of a proton at C-9 means you'll need to look for NOEs between adjacent protons. For an ent-kaurane skeleton, you would expect specific spatial correlations that define the chair/boat conformations of the rings.

  • For the α-hydroxyl at C-16 and the hydroxymethyl group at C-17: The stereochemistry at C-16 will influence the spatial arrangement of the C-17 hydroxymethyl group. Look for NOE correlations between H-16 and other protons in the D-ring and with the C-17 protons. The coupling constants between H-16 and the protons on the adjacent carbon can also provide conformational information.

Q4: I am observing unexpected long-range correlations in my HMBC spectrum. How can I differentiate between true correlations and experimental artifacts?

A4: Distinguishing true long-range correlations from artifacts in an HMBC spectrum is crucial for accurate structure elucidation.

  • Check the raw data: Look for any signs of poor phasing or baseline correction that could lead to artifacts.

  • Vary the long-range coupling delay (d6): Acquiring HMBC spectra with different d6 values can help to confirm true correlations, as their intensity will vary predictably, while artifacts may behave differently.

  • Correlate with other 2D data: A true HMBC correlation should be consistent with the structural fragments deduced from COSY and HSQC data. If a correlation suggests a connectivity that contradicts other data, it is likely an artifact.

  • Consider ³JCH and ⁴JCH couplings: While HMBC is optimized for ²J and ³J couplings, weaker ⁴J couplings can sometimes be observed, especially through W-pathways. Evaluate the plausibility of such long-range couplings based on the molecular geometry.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These are representative values for an ent-kaurane diterpenoid with this substitution pattern, as reported in the literature for Pterisolic acids.

Table 1: ¹H NMR Data of this compound (Representative) (Note: Data acquired in pyridine-d₅. Chemical shifts (δ) in ppm, coupling constants (J) in Hz.)

PositionδH (ppm)MultiplicityJ (Hz)
1.65m
2.10m
1.80m
1.95m
1.40m
1.55m
52.25d9.5
1.70m
1.85m
2.05m
2.20m
11α1.90m
11β2.00m
12α1.75m
12β1.85m
14α2.30dd12.0, 4.5
14β2.50dd12.0, 2.0
164.10br s
17a3.80d11.0
17b3.95d11.0
181.25s
201.10s

Table 2: ¹³C NMR Data of this compound (Representative) (Note: Data acquired in pyridine-d₅. Chemical shifts (δ) in ppm.)

PositionδC (ppm)PositionδC (ppm)
140.51118.5
219.01233.0
338.01345.0
444.01439.0
556.015218.0
622.01678.0
742.01765.0
855.01829.0
978.519178.0
1039.52016.0

Experimental Protocols

A general methodology for acquiring high-quality NMR data for this compound is provided below.

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, pyridine-d₅, or DMSO-d₆).

  • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00) if not using the residual solvent peak for referencing.

2. 1D NMR Spectroscopy:

  • ¹H NMR: Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters on a 500 MHz spectrometer would include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters would include a 30° pulse angle, a spectral width of 220-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): Use a gradient-selected COSY experiment to establish ¹H-¹H spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Use a gradient-selected HSQC experiment to determine one-bond ¹H-¹³C correlations. This is crucial for assigning the carbons with attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Use a gradient-selected HMBC experiment to identify long-range ¹H-¹³C correlations (typically over 2-3 bonds). This is essential for connecting spin systems and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Use a phase-sensitive NOESY or ROESY experiment to determine the spatial proximity of protons, which is critical for stereochemical assignments. A mixing time of 300-800 ms (B15284909) is typically used for molecules of this size.

Visualization of the Interpretation Workflow

The following diagram illustrates a logical workflow for the interpretation of this compound's NMR spectra.

NMR_Interpretation_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Structure Structure Elucidation H1_NMR ¹H NMR (Chemical Shifts, Integration, Multiplicity) COSY COSY (¹H-¹H Spin Systems) H1_NMR->COSY Identify spin systems C13_NMR ¹³C NMR (Number of Signals, Chemical Shifts) HSQC HSQC (¹JCH Correlations) C13_NMR->HSQC Assign protonated carbons Fragments Assemble Structural Fragments HSQC->Fragments COSY->Fragments HMBC HMBC (²JCH, ³JCH Correlations) Planar_Structure Determine Planar Structure HMBC->Planar_Structure NOESY NOESY/ROESY (Through-space Correlations) Stereochemistry Assign Relative Stereochemistry NOESY->Stereochemistry Fragments->HMBC Connect fragments via quaternary carbons Planar_Structure->NOESY Confirm connectivity and assign stereochemistry Final_Structure Final Structure of this compound Stereochemistry->Final_Structure

Caption: Workflow for NMR-based structure elucidation of this compound.

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more effective and less toxic cancer therapies, the natural compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (hereafter referred to as 5F), a diterpenoid isolated from Pteris semipinnata L., has demonstrated significant anticancer properties. This guide provides a comparative overview of the efficacy of 5F against established anticancer drugs—cisplatin (B142131), doxorubicin (B1662922), and paclitaxel—based on available preclinical data. The findings suggest that 5F not only exhibits potent standalone anticancer activity but also acts synergistically with cisplatin, indicating its potential as a valuable component in combination chemotherapy.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values of 5F and the compared anticancer drugs in various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as drug exposure times.

Table 1: IC50 Values of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Exposure Time (h)
CNE-2ZNasopharyngeal CarcinomaNot explicitly stated, but significant dose-dependent inhibition observed up to 80 µg/mL24, 48, 72
A549Non-Small Cell Lung CancerNot explicitly stated, but significant dose-dependent inhibition observed up to 80 µg/mL24, 48, 72
SGC7901Gastric CancerNot explicitly stated, but significant concentration- and time-dependent inhibition observedNot specified
HepG-2Hepatoblastoma12.6 µMNot specified
MCF-7Breast Carcinoma27.1 µMNot specified

Table 2: IC50 Values of Cisplatin, Doxorubicin, and Paclitaxel in Lung Cancer Cell Lines

DrugCell LineCancer TypeIC50Exposure Time (h)
CisplatinA549Non-Small Cell Lung Cancer16.48 µmol/L[1]24
A549Non-Small Cell Lung Cancer9 ± 1.6 μM72
NCI-H23Non-Small Cell Lung CancerNot explicitly statedNot specified
DoxorubicinA549Non-Small Cell Lung Cancer> 20 mM[2]24
A549Non-Small Cell Lung Cancer1.50 µM[3]48
H1299Non-Small Cell Lung Cancer43.28 nM[4]48
PaclitaxelA549Non-Small Cell Lung Cancer8.194 µM[5]Not specified
NCI-H23Non-Small Cell Lung Cancer2.136 µM[5]Not specified
NSCLC (median)Non-Small Cell Lung Cancer0.027 µM[6]120

Synergistic Effects with Cisplatin

A significant finding is the synergistic effect of 5F when used in combination with cisplatin. In human non-small cell lung cancer NCI-H23 cells, the combination of 5F and cisplatin resulted in a significantly higher apoptotic rate (71.3±3.3%) compared to 5F (27.4±1.4%) or cisplatin (23.7±1.4%) alone. This synergy suggests that 5F could be used to enhance the efficacy of existing chemotherapy regimens, potentially allowing for lower, less toxic doses of cisplatin.[7] Similarly, in nasopharyngeal carcinoma CNE-2Z cells, 5F was shown to significantly sensitize the cells to cisplatin-induced cytotoxicity.[7][8]

Mechanisms of Action: A Converging Path to Apoptosis

All four compounds ultimately lead to cancer cell death, primarily through the induction of apoptosis. However, their initial cellular targets and signaling pathways differ.

ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F)

5F induces apoptosis through the mitochondrial-mediated intrinsic pathway.[9][10] Key molecular events include:

  • Inhibition of NF-κB: 5F suppresses the activation of NF-κB, a transcription factor that promotes cell survival and proliferation.[11][12]

  • Modulation of Bcl-2 Family Proteins: This leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[10]

  • Mitochondrial Disruption: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria.[9]

  • Caspase Activation: Cytochrome c release triggers the activation of caspase-9 and the executioner caspase-3, leading to the cleavage of PARP and ultimately, apoptosis.[11]

  • Cell Cycle Arrest: 5F also causes cell cycle arrest at the G2/M phase.[7][9]

5F_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 5F 5F NFkB_Inhibition NF-κB Inhibition 5F->NFkB_Inhibition Bcl2_Down Bcl-2 ↓ NFkB_Inhibition->Bcl2_Down Mitochondrion Mitochondrion Bcl2_Down->Mitochondrion Bax_Up Bax ↑ Bax_Up->Mitochondrion Cytochrome_c_Release Cytochrome c Release Caspase9 Caspase-9 Activation Cytochrome_c_Release->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion->Cytochrome_c_Release

Caption: Apoptotic pathway induced by 5F.

Cisplatin

Cisplatin is a platinum-based drug that primarily targets DNA. Its mechanism involves:

  • DNA Damage: Cisplatin forms cross-links with purine (B94841) bases in DNA, leading to DNA damage and interfering with DNA repair mechanisms.

  • Cell Cycle Arrest: The DNA damage triggers cell cycle arrest to allow for repair.

  • Apoptosis Induction: If the damage is too severe, it activates signaling pathways involving ATR, p53, and MAP kinases, ultimately leading to the intrinsic pathway of apoptosis.

Cisplatin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Mitochondrial_Pathway Mitochondrial Pathway Activation p53_Activation->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Apoptotic pathway induced by Cisplatin.

Doxorubicin

Doxorubicin is an anthracycline antibiotic with a multi-faceted mechanism of action:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA and inhibits the enzyme topoisomerase II, leading to DNA strand breaks.

  • Reactive Oxygen Species (ROS) Generation: It also generates high levels of ROS, causing oxidative stress and cellular damage.

  • Apoptosis Induction: These events trigger apoptotic pathways, often involving p53.

Doxorubicin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation ROS_Generation ROS Generation Doxorubicin->ROS_Generation Apoptosis_Induction Apoptosis Induction DNA_Intercalation->Apoptosis_Induction ROS_Generation->Apoptosis_Induction Apoptosis Apoptosis Apoptosis_Induction->Apoptosis

Caption: Apoptotic pathway induced by Doxorubicin.

Paclitaxel

Paclitaxel belongs to the taxane (B156437) class of drugs and targets microtubules.

  • Microtubule Stabilization: It stabilizes microtubules, preventing their normal dynamic disassembly, which is crucial for cell division.

  • Mitotic Arrest: This leads to arrest of the cell cycle in the G2/M phase.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the apoptotic cascade.

Paclitaxel_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Stabilization->Mitotic_Arrest Apoptosis_Induction Apoptosis Induction Mitotic_Arrest->Apoptosis_Induction Apoptosis Apoptosis Apoptosis_Induction->Apoptosis

Caption: Apoptotic pathway induced by Paclitaxel.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of these anticancer agents.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5x10³ cells/well and incubated for 24 hours.

  • Drug Treatment: Cells are then treated with various concentrations of the test compound (e.g., 5F, cisplatin) for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Drug_Treatment Treat with compounds Cell_Seeding->Drug_Treatment MTT_Addition Add MTT solution Drug_Treatment->MTT_Addition Incubation Incubate for 4 hours MTT_Addition->Incubation Solubilization Add solubilizing agent Incubation->Solubilization Absorbance_Reading Read absorbance Solubilization->Absorbance_Reading End End Absorbance_Reading->End

Caption: Workflow of the MTT assay.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression levels of proteins involved in apoptosis.

  • Protein Extraction: Cells are treated with the compounds, and then lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Western_Blot_Workflow Start Start Protein_Extraction Protein Extraction Start->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Detection Immunoblotting->Detection End End Detection->End

References

Unraveling the Bioactivity of Pterisolic Acid F: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of Pterisolic acid F's biological effects remains an area of emerging research. Currently, publicly available experimental data detailing the cross-validation of its bioactivity in different cell lines is limited. This guide, therefore, serves as a foundational framework, outlining the established methodologies and comparative approaches that are crucial for elucidating the therapeutic potential of novel compounds like this compound.

While specific data for this compound is not yet available, this comparison guide will utilize data from a related diterpene acid, Pseudolaric acid B (PAB) , to illustrate the experimental workflows and data presentation necessary for such a study. PAB has been shown to exert anticancer effects on various cancer cells, providing a relevant template for future investigations into this compound.

Comparative Bioactivity of Pseudolaric Acid B in Cancer Cell Lines

To effectively assess the bioactivity of a compound, its effects on cell viability and proliferation are paramount. The following table summarizes the cytotoxic effects of Pseudolaric acid B on the DU145 human prostate carcinoma cell line, as determined by two different assays.

Cell LineAssayIncubation Time (hours)IC50 (µM)Reference
DU145CCK-8480.89 ± 0.18[1]
DU145Clone Formation480.76 ± 0.15[1]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. The following sections provide in-depth methodologies for key assays used to evaluate the bioactivity of compounds like this compound and Pseudolaric acid B.

Cell Viability and Proliferation Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_read Data Acquisition seed Seed cells in 96-well plate incubate1 Incubate (24h) seed->incubate1 treat Treat with this compound incubate1->treat add_mtt Add MTT reagent treat->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 add_solubilizer Add solubilization solution incubate2->add_solubilizer incubate3 Incubate (overnight) add_solubilizer->incubate3 read Measure absorbance (570 nm) incubate3->read

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[3]

  • Absorbance Measurement: Incubate the plate overnight in a humidified atmosphere. Measure the absorbance at 570 nm using a microplate reader.[4]

2. Clone Formation Assay

The clone formation assay assesses the ability of a single cell to grow into a colony. This assay is a sensitive measure of cytotoxicity.

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with different concentrations of this compound and incubate for a period that allows for colony formation (typically 1-2 weeks).

  • Colony Staining: After incubation, wash the cells with PBS, fix with methanol, and stain with a solution of crystal violet.

  • Colony Counting: Count the number of colonies in each well.

Apoptosis Assays

1. Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, making it a marker for late apoptotic and necrotic cells.[5]

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis seed Seed and treat cells harvest Harvest cells seed->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_annexin Add Annexin V-FITC resuspend->add_annexin add_pi Add Propidium Iodide add_annexin->add_pi incubate Incubate (15 min, RT, dark) add_pi->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound. After the desired incubation time, harvest the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

2. Western Blotting for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family proteins (e.g., Bcl-2, Bax) and caspases (e.g., Caspase-3, Caspase-9).[8][9]

Protocol:

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Caspase-3).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

Signaling Pathways

Understanding the molecular mechanisms underlying a compound's bioactivity is crucial. Based on studies of similar compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

Signaling Pathway: Intrinsic Apoptosis

Intrinsic_Apoptosis PAF This compound Bax Bax PAF->Bax activates Bcl2 Bcl-2 (anti-apoptotic) PAF->Bcl2 inhibits Mito Mitochondria CytC Cytochrome c Mito->CytC Bax->Mito promotes release of Bcl2->Mito Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

This proposed pathway suggests that this compound may induce apoptosis by activating pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins like Bcl-2.[10] This leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, ultimately resulting in programmed cell death.[11]

Conclusion

While direct experimental evidence for the bioactivity of this compound across different cell lines is currently lacking, the established methodologies and comparative frameworks presented in this guide provide a clear roadmap for future research. By employing standardized assays for cytotoxicity, apoptosis, and mechanistic pathway analysis, researchers can systematically unravel the therapeutic potential of this and other novel compounds. The data on Pseudolaric acid B serves as a valuable proxy, highlighting the types of comparative data and in-depth protocols necessary for a thorough investigation. As research progresses, a clearer picture of this compound's biological effects and its potential applications in drug development will undoubtedly emerge.

References

Pterisolic Acid F: A Comparative Analysis of Its Potential Mechanism of Action Within the Diterpenoid Family

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential mechanism of action of Pterisolic acid F, a kaurane (B74193) diterpenoid, in relation to other well-characterized diterpenoids. Due to the limited specific experimental data on this compound, this comparison is primarily based on the established activities of the broader kaurane diterpenoid class.

This compound is a naturally occurring kaurane diterpenoid isolated from the plant Pteris semipinnata. While dedicated studies on its specific biological activities are scarce, its structural classification as a kaurane diterpenoid allows for informed comparisons with other members of this extensive family, which are known for their diverse pharmacological effects, particularly in the realm of anticancer research.

Diterpenoids: A Landscape of Diverse Mechanisms

Diterpenoids are a class of chemical compounds composed of four isoprene (B109036) units, often exhibiting complex structures and a wide array of biological activities. Their mechanisms of action are varied and often target key cellular processes implicated in disease, most notably cancer. Common mechanisms include the induction of programmed cell death (apoptosis), halting the cell cycle, and modulating critical signaling pathways.

Comparative Analysis of Diterpenoid Mechanisms of Action

To contextualize the potential activities of this compound, this section compares the established mechanisms of other notable diterpenoids.

Induction of Apoptosis

A primary mechanism of action for many anticancer diterpenoids is the induction of apoptosis. This process is tightly regulated by a cascade of molecular events that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Kaurane Diterpenoids (General) : This class of compounds, to which this compound belongs, is known to induce apoptosis by modulating the expression of key regulatory proteins. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-9 and the executioner caspase-3) that ultimately leads to cell death.[1]

  • Pseudolaric Acid B (a diterpene acid) : This compound has been shown to induce apoptosis in hormone-refractory prostate cancer cells by promoting the generation of reactive oxygen species (ROS). This oxidative stress leads to the degradation of the anti-apoptotic protein Bcl-2 through the ubiquitin-proteasome pathway, subsequently activating caspase-9 and caspase-3.[2]

  • Oridonin (B1677485) (an ent-kaurane diterpenoid) : A well-studied diterpenoid, oridonin induces apoptosis through multiple mechanisms, including the activation of the caspase cascade and modulation of the Bcl-2 family of proteins.[1]

Cell Cycle Arrest

In addition to apoptosis, many diterpenoids exert their anticancer effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.

  • Kaurane Diterpenoids (General) : These compounds have been observed to cause cell cycle arrest, often at the G1/S or G2/M phases. This is typically achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[1]

  • Triptolide (a diterpenoid) : Triptolide is a potent anticancer agent that can induce cell cycle arrest at the G2/M phase. Its mechanism involves the downregulation of key cell cycle proteins.

Modulation of Signaling Pathways

The anticancer activity of diterpenoids is often underpinned by their ability to interfere with various signaling pathways that are crucial for cancer cell growth, survival, and metastasis.

  • Kaurane Diterpenoids (General) : The anticancer effects of kauranes are mediated through the regulation of several signaling pathways. These include the inhibition of pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway, and the suppression of pathways related to metastasis, involving matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).[1]

  • Tanshinone IIA (an abietane (B96969) diterpenoid) : This compound has been shown to inhibit the proliferation of various cancer cells by regulating multiple signaling pathways, including those involved in cell growth and apoptosis.

Quantitative Data on Diterpenoid Activity

The following table summarizes the cytotoxic activity (IC50 values) of several diterpenoids against various cancer cell lines. It is important to note that no specific IC50 data for this compound is currently available in the public domain.

DiterpenoidCancer Cell LineIC50 (µM)Reference
Jungermannenone APC3 (Prostate)1.34[1]
DU145 (Prostate)5.01[1]
A549 (Lung)8.64[1]
HepG2 (Liver)5.29[1]
Jungermannenone BPC3 (Prostate)4.93[1]
DU145 (Prostate)5.50[1]
A549 (Lung)5.26[1]
HepG2 (Liver)6.02[1]
Pseudolaric Acid BDU145 (Prostate)0.89 (at 48h)[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the mechanisms of action of novel compounds like this compound. Below are representative protocols for key experiments used in the study of diterpenoids.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the diterpenoid (e.g., this compound) for 24, 48, and 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic cells.

  • Cell Treatment : Treat cancer cells with the diterpenoid at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.

  • Staining : Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction : Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification : Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer : Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting : Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms of Action

The following diagrams illustrate the generalized signaling pathways potentially modulated by this compound, based on the known actions of other kaurane diterpenoids.

G cluster_0 Kaurane Diterpenoid (e.g., this compound) cluster_1 Cellular Effects cluster_2 Molecular Mechanisms Pterisolic_Acid_F This compound Bax Bax (Pro-apoptotic) Expression ↑ Pterisolic_Acid_F->Bax Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ Pterisolic_Acid_F->Bcl2 Cyclins_CDKs Cyclins/CDKs Modulation Pterisolic_Acid_F->Cyclins_CDKs Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis Cyclins_CDKs->Cell_Cycle_Arrest

Caption: Generalized mechanism of action for kaurane diterpenoids.

G cluster_workflow Experimental Workflow for Mechanism of Action Studies Start Select Cancer Cell Line Treatment Treat with Diterpenoid (e.g., this compound) Start->Treatment Assays Perform Parallel Assays Treatment->Assays MTT Cell Viability (MTT) Assays->MTT Flow_Cytometry Apoptosis (Flow Cytometry) Assays->Flow_Cytometry Western_Blot Protein Expression (Western Blot) Assays->Western_Blot Data_Analysis Analyze Data MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Conclusion Elucidate Mechanism of Action Data_Analysis->Conclusion

Caption: A typical experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its classification as a kaurane diterpenoid provides a strong basis for predicting its potential biological activities. It is highly probable that this compound exerts anticancer effects through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways, similar to other members of its class.

Future research should focus on validating these predicted mechanisms through rigorous in vitro and in vivo studies. Determining the specific molecular targets of this compound and its IC50 values against a panel of cancer cell lines will be crucial in evaluating its therapeutic potential. Such studies will not only illuminate the specific actions of this novel compound but also contribute to the broader understanding of the structure-activity relationships within the diverse family of diterpenoids.

References

Structure-Activity Relationship of Pterisolic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the structure-activity relationship (SAR) of Pterisolic acid analogs reveal a significant gap in publicly available research. Despite searches for specific analogs such as Pterisolic acid A, B, and C, no dedicated studies detailing their comparative biological activities, quantitative data (e.g., IC50 values), or elucidated signaling pathways could be identified.

The current body of scientific literature accessible through broad searches does not contain specific experimental data on the cytotoxicity, anti-inflammatory, or antimicrobial effects of a series of Pterisolic acid analogs. Consequently, a detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams cannot be constructed at this time.

Pterisolic acid C is mentioned in chemical supplier databases as a natural product isolated from Pteris semipinnata, but its biological activities are not detailed. General search results provided information on the SAR of other, unrelated acid compounds, which are not applicable to Pterisolic acid and its derivatives.

Further research is required to isolate or synthesize Pterisolic acid analogs and subsequently evaluate their biological activities. Such studies would be essential for establishing a foundational understanding of their SAR and potential therapeutic applications.

Future Directions for Research

To build a comprehensive understanding of the structure-activity relationship of Pterisolic acid analogs, the following experimental workflow is proposed:

Caption: Proposed experimental workflow for investigating the SAR of Pterisolic acid analogs.

This proposed workflow outlines the necessary steps, from the chemical synthesis and characterization of analogs to comprehensive biological screening and subsequent data analysis to establish clear structure-activity relationships. The insights gained from such a research program would be invaluable for the scientific and drug development communities.

Pterisolic Acid F: An Evaluation of its Potential as a Selective Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of Pterisolic acid F's potential as a selective enzyme inhibitor. Due to a lack of direct experimental data on this compound, this guide leverages available research on structurally similar pentacyclic triterpenoids—ursolic acid, oleanolic acid, and corosolic acid—to infer its potential activity and highlight areas for future investigation.

This compound is a natural diterpenoid isolated from the fern Pteris semipinnata.[1] Its complex structure suggests potential biological activity, yet its specific molecular targets remain largely unexplored. In contrast, the structurally related pentacyclic triterpenoids have been investigated for their inhibitory effects on various enzymes, particularly those involved in metabolic diseases.

Comparative Analysis of Enzyme Inhibition

To provide a framework for understanding the potential enzyme inhibitory profile of this compound, we have compiled data on the inhibitory concentrations (IC50) of ursolic acid, oleanolic acid, and corosolic acid against key enzymes implicated in type 2 diabetes: Protein Tyrosine Phosphatase 1B (PTP1B), α-glucosidase, and α-amylase. PTP1B is a negative regulator of insulin (B600854) signaling, making its inhibitors potential insulin sensitizers.[2] α-Glucosidase and α-amylase are involved in carbohydrate digestion, and their inhibition can help control postprandial hyperglycemia.[3][4]

CompoundTarget EnzymeIC50 (µM)Comments
This compound -No Data Available -
Ursolic AcidPTP1B3.54 - 12.0[5][6][7]Positive control in several PTP1B inhibition studies.
α-glucosidase213 (as mg/mL)[8]Non-competitive inhibition.[8]
α-amylase482 (as mg/mL)[8]Non-competitive inhibition.[8]
Oleanolic Acidα-glucosidase4.09 - 15[9][10]Uncompetitive and dose-dependent inhibition.[9]
α-amylase94.1[10]-
Corosolic Acidα-glucosidase13.5[11]Reversible and uncompetitive inhibition.[11]
Betulinic Acidα-glucosidase10.6 - 16.83[12][13]Mixed-type inhibition.[12]
Acarbose (Control)α-glucosidase~841.3[13]Clinically used α-glucosidase inhibitor.

Note: The IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for the key enzyme inhibition assays cited in this guide. These methodologies provide a foundation for designing experiments to evaluate the inhibitory activity of this compound.

In Vitro Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of PTP1B.

  • Enzyme and Substrate Preparation: Recombinant human PTP1B is used as the enzyme source. p-Nitrophenyl phosphate (B84403) (pNPP) is a commonly used substrate.

  • Assay Procedure:

    • The test compound (e.g., this compound) at various concentrations is pre-incubated with PTP1B in a suitable buffer (e.g., Tris-HCl buffer, pH 7.5) at 37°C.

    • The enzymatic reaction is initiated by the addition of pNPP.

    • The reaction is allowed to proceed for a specific time and then stopped by adding a strong base (e.g., NaOH).

    • The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ursolic acid can be used as a positive control.[5][6]

In Vitro α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme responsible for breaking down disaccharides into glucose.

  • Enzyme and Substrate Preparation: α-Glucosidase from Saccharomyces cerevisiae is commonly used. p-Nitrophenyl-α-D-glucopyranoside (pNPG) serves as the substrate.

  • Assay Procedure:

    • The test compound is pre-incubated with the α-glucosidase enzyme in a phosphate buffer (pH 6.8) at 37°C.

    • The reaction is started by adding pNPG.

    • After a set incubation period, the reaction is terminated with the addition of sodium carbonate (Na2CO3).

    • The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • Data Analysis: The inhibitory activity is expressed as the percentage of inhibition, and the IC50 value is calculated from the dose-response curve. Acarbose is a standard inhibitor used as a positive control.[11]

Visualizing Experimental and Logical Frameworks

To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound (Test Compound) Incubation Pre-incubation: Enzyme + Compound/Control Compound->Incubation Enzyme Target Enzyme (e.g., PTP1B) Enzyme->Incubation Substrate Substrate (e.g., pNPP) Reaction Initiate Reaction: Add Substrate Substrate->Reaction Control Positive Control (e.g., Ursolic Acid) Control->Incubation Incubation->Reaction Termination Stop Reaction Reaction->Termination Measurement Measure Product Formation (e.g., Absorbance at 405 nm) Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Generalized workflow for an in vitro enzyme inhibition assay.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates (Activates) PTP1B PTP1B PTP1B->IR Dephosphorylates (Inactivates) PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PTP1B Inhibits

Hypothetical inhibition of the PTP1B-mediated insulin signaling pathway.

Conclusion

While there is currently no direct evidence to classify this compound as a selective enzyme inhibitor, the available data on structurally related pentacyclic triterpenoids such as ursolic acid, oleanolic acid, and corosolic acid suggest a potential for inhibitory activity against enzymes like PTP1B and α-glucosidase. These related compounds exhibit varying degrees of potency and different modes of inhibition, indicating that subtle structural differences can significantly impact their biological activity.

The lack of data for this compound underscores a critical knowledge gap. Future research should prioritize the in vitro screening of this compound against a panel of enzymes, including but not limited to PTP1B, α-glucosidase, and α-amylase, to determine its inhibitory potential and selectivity. Such studies are essential to ascertain whether this compound holds promise as a lead compound for the development of novel therapeutic agents.

References

Unraveling the Molecular Target of Pterisolic Acid F: A Quest in Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

Currently, the specific molecular target of Pterisolic acid F remains undefined in publicly accessible scientific literature. As a result, a comprehensive comparison guide with detailed experimental data and protocols confirming its direct molecular interactions is not yet possible.

This compound is a natural compound that has been isolated from medicinal plants. However, its journey from isolation to a full understanding of its mechanism of action is still in the nascent stages. While research into other related natural compounds has revealed various biological activities, such as anti-inflammatory and anti-diabetic effects, the direct molecular pathway through which this compound exerts its potential effects has not been elucidated.

For researchers, scientists, and professionals in drug development, this presents both a challenge and an opportunity. The absence of a confirmed molecular target means that the field is open for investigation. Identifying the specific protein, enzyme, or signaling pathway that this compound interacts with is a critical next step in determining its therapeutic potential.

The Path Forward: A Hypothetical Workflow for Target Identification

To confirm the molecular target of a compound like this compound, a systematic and multi-faceted experimental approach is required. Below is a logical workflow that researchers might employ:

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Pathway Elucidation Phenotypic_Screening Phenotypic Screening (e.g., cell viability, anti-inflammatory assays) Transcriptomics Transcriptomic/Proteomic Analysis Phenotypic_Screening->Transcriptomics Identify affected pathways High-Throughput_Screening High-Throughput Screening (HTS) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry High-Throughput_Screening->Affinity_Chromatography Identify potential binding partners Computational_Docking In Silico Target Prediction (Molecular Docking) High-Throughput_Screening->Computational_Docking Predict potential targets Binding_Assays Direct Binding Assays (e.g., SPR, ITC) Affinity_Chromatography->Binding_Assays Computational_Docking->Binding_Assays Enzymatic_Assays Enzymatic/Functional Assays Transcriptomics->Enzymatic_Assays Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Binding_Assays->Cellular_Target_Engagement Genetic_Manipulation Genetic Knockdown/Knockout (siRNA, CRISPR) Enzymatic_Assays->Genetic_Manipulation Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Cellular_Target_Engagement->Signaling_Pathway_Analysis Genetic_Manipulation->Signaling_Pathway_Analysis Confirmed_Target Confirmed_Target Signaling_Pathway_Analysis->Confirmed_Target Confirmed Molecular Target and Mechanism of Action Pterisolic_Acid_F This compound Pterisolic_Acid_F->Phenotypic_Screening Pterisolic_Acid_F->High-Throughput_Screening

Caption: A hypothetical experimental workflow for identifying and confirming the molecular target of this compound.

Potential Avenues for Investigation

Based on the activities of structurally similar compounds, initial investigations into the molecular target of this compound could explore pathways related to:

  • Inflammation: Key proteins in inflammatory signaling cascades, such as cyclooxygenases (COX-1/COX-2), lipoxygenases (LOX), or transcription factors like NF-κB, could be investigated.

  • Metabolic Disease: Given the anti-diabetic effects observed with other natural acids, potential targets could include enzymes involved in glucose metabolism (e.g., α-glucosidase, α-amylase) or nuclear receptors that regulate metabolism, such as peroxisome proliferator-activated receptors (PPARs).

Conclusion

The exploration of this compound's molecular target is a frontier in natural product research. While this guide cannot provide a direct comparison due to the lack of available data, it aims to equip researchers with a logical framework for the necessary investigations. The elucidation of its specific molecular interactions will be a significant step forward in understanding its potential therapeutic applications and will pave the way for future comparative studies against established and alternative therapeutic agents. As new research emerges, this guide will be updated to reflect the latest findings in the scientific community.

In-Depth Analysis of Pterisolic Acid F: Data Currently Unavailable in Publicly Accessible Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant lack of accessible data regarding Pterisolic acid F, its biological activities, and any subsequent replication studies. As a result, a direct comparison guide detailing its performance against other alternatives, supported by experimental data, cannot be compiled at this time.

Initial searches for the original isolation, characterization, and bioactivity studies of this compound did not yield any specific publications. Further targeted searches for its anti-inflammatory properties, experimental protocols, and associated signaling pathways also failed to retrieve relevant scientific documentation. The search results did, however, provide information on other natural products with similar names, such as Pterisolic acid C, and general reviews on the biological activities of various organic acids. This suggests that this compound may be a recently discovered compound with research findings that are not yet widely disseminated, a compound with a different official designation, or a substance with limited research conducted to date.

Without access to the primary literature, the core requirements of this guide—including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled.

Researchers, scientists, and drug development professionals interested in this or similar compounds are encouraged to monitor scientific databases for any forthcoming publications on this compound. Should relevant data become available, a thorough comparison guide will be generated.

Safety Operating Guide

Essential Safety and Disposal Procedures for Pterisolic Acid F

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides critical safety protocols and a detailed disposal plan for Pterisolic acid F, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment to minimize exposure risks.

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.Minimizes inhalation of the compound.

Handling:

  • Avoid direct contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Ensure adequate ventilation in the work area.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, reducing agents, and strong acids or alkalis.[3]

This compound Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. This process is designed to neutralize the acidic properties of the compound, rendering it safer for final disposal as chemical waste.

Experimental Protocol: Neutralization and Disposal

  • Segregation: Isolate waste containing this compound from other laboratory waste streams to prevent unintended reactions.

  • Dilution: If in solid form, dissolve the this compound waste in a suitable solvent. If it is already in a non-aqueous solvent, consider solvent removal under controlled conditions if safe to do so. For aqueous solutions, dilution with water may be appropriate.

  • Neutralization:

    • Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH), to the this compound solution while stirring continuously.

    • This process should be conducted in a fume hood to safely vent any gases that may evolve.

    • Monitor the pH of the solution using pH indicator strips or a calibrated pH meter.

    • Continue adding the base until the pH of the solution is neutral (pH 6.8-7.2).

  • Collection and Labeling:

    • Transfer the neutralized solution into a clearly labeled, sealed, and appropriate chemical waste container.

    • The label should include "Neutralized this compound waste," the date, and the responsible individual's name.

  • Final Disposal:

    • Arrange for the collection of the chemical waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

    • Do not pour the neutralized solution down the drain unless explicitly permitted by local regulations and your institution's EHS guidelines for this specific chemical class.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste assess_form Assess Physical Form start->assess_form solid Solid assess_form->solid Solid liquid Liquid assess_form->liquid Liquid dissolve Dissolve in Appropriate Solvent solid->dissolve neutralize Neutralize with Weak Base (e.g., NaHCO3 solution) Monitor pH to ~7 liquid->neutralize dissolve->neutralize collect Collect in Labeled Waste Container neutralize->collect contact_ehs Contact Environmental Health & Safety (EHS) for Pickup collect->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling Pterisolic Acid F

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or toxicological information for Pterisolic acid F was found during the literature search. The following guidelines are based on best practices for handling potentially hazardous or cytotoxic compounds. Researchers, scientists, and drug development professionals must conduct a thorough, site-specific risk assessment before handling this compound.

Immediate Safety and Logistical Information

Due to the lack of specific hazard data for this compound, it is crucial to handle it with a high degree of caution, assuming it may be a potent or cytotoxic substance. The following personal protective equipment (PPE) and procedures are recommended to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to protect against potential skin contact, inhalation, and eye exposure.

PPE CategoryRecommended Equipment
Hand Protection Double gloving with chemotherapy-rated nitrile or neoprene gloves is recommended. The outer glove should be changed immediately upon contamination. Gloves should be inspected for any defects before use.
Body Protection A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric should be worn. Cuffs should be tucked under the inner glove.
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield should be worn to protect against splashes.
Respiratory Protection When handling the powder form or if there is a risk of aerosol generation, a NIOSH-approved N95 or higher-level respirator is recommended. All work with the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet.
Foot Protection Closed-toe shoes are mandatory. Disposable shoe covers should be worn in areas where the compound is handled and removed before exiting the designated area.

Operational and Disposal Plans

A clear and well-defined workflow is critical for the safe handling and disposal of this compound.

Experimental Workflow for Handling this compound

The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Gather All Necessary PPE prep_area->gather_ppe prep_hood Prepare Chemical Fume Hood gather_ppe->prep_hood don_ppe Don Full PPE prep_hood->don_ppe weigh_compound Weigh Compound in Hood don_ppe->weigh_compound prepare_solution Prepare Solution in Hood weigh_compound->prepare_solution decontaminate_surfaces Decontaminate Work Surfaces prepare_solution->decontaminate_surfaces doff_ppe Doff PPE in Designated Area decontaminate_surfaces->doff_ppe dispose_liquid Dispose of Liquid Waste in Labeled Hazardous Waste Container decontaminate_surfaces->dispose_liquid dispose_solid Dispose of Solid Waste in Labeled Hazardous Waste Container doff_ppe->dispose_solid

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies

1. Preparation:

  • Designate a specific area for handling this compound. This area should be clearly marked and have restricted access.

  • Prepare the chemical fume hood by ensuring it is certified and functioning correctly. The work surface should be covered with a disposable, absorbent, plastic-backed liner.

  • Gather all necessary materials , including PPE, weighing paper, spatulas, and containers for waste.

2. Handling:

  • Don full PPE in the correct order: shoe covers, inner gloves, gown, outer gloves, eye protection, and respirator.

  • Weigh the solid compound carefully within the fume hood to minimize the generation of dust. Use a dedicated spatula and weighing paper.

  • Prepare solutions by slowly adding the solvent to the compound to avoid splashing. Keep containers closed when not in use.

3. Post-Handling:

  • Decontaminate all surfaces within the fume hood with an appropriate cleaning agent (e.g., a solution of detergent and water followed by a rinse with 70% ethanol).

  • Doff PPE in a designated area, removing the outer gloves first, followed by the gown, shoe covers, and inner gloves, to avoid contaminating clean areas.

4. Disposal:

  • Solid Waste: All contaminated solid waste, including gloves, gowns, weighing paper, and absorbent liners, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and regulations.

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